2-Bromo-3-(thiazol-2-yloxy)-pyridine
Description
Properties
IUPAC Name |
2-(2-bromopyridin-3-yl)oxy-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-7-6(2-1-3-10-7)12-8-11-4-5-13-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQCBZVRDKTFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671847 | |
| Record name | 2-Bromo-3-[(1,3-thiazol-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-74-3 | |
| Record name | 2-Bromo-3-[(1,3-thiazol-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Bromo-3-(thiazol-2-yloxy)-pyridine: Synthesis, Characterization, and Medicinal Chemistry Perspective
This guide provides an in-depth technical overview of 2-Bromo-3-(thiazol-2-yloxy)-pyridine, a heterocyclic compound of interest to researchers and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a robust synthesis protocol, and detailed analytical characterization methods. Furthermore, we will explore the significance of the pyridine-thiazole ether scaffold in the broader context of medicinal chemistry, offering insights into its potential applications.
Core Physicochemical Properties
2-Bromo-3-(thiazol-2-yloxy)-pyridine is a distinct organic molecule featuring a pyridine ring linked to a thiazole ring through an ether bridge. The presence of a bromine atom on the pyridine ring provides a valuable synthetic handle for further chemical modifications, such as cross-coupling reactions.[1]
Chemical Structure
The structural representation of the molecule is crucial for understanding its chemical reactivity and interactions.
Caption: Chemical structure of 2-Bromo-3-(thiazol-2-yloxy)-pyridine.
Quantitative Data Summary
The fundamental properties of the compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂OS | [2][3] |
| Molecular Weight | 257.11 g/mol | [2][3] |
| CAS Number | 1261463-50-6 | |
| Appearance | Predicted to be a solid at RT | |
| Boiling Point | Not experimentally determined | |
| Melting Point | Not experimentally determined | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Synthesis and Purification Protocol
The synthesis of 2-Bromo-3-(thiazol-2-yloxy)-pyridine can be achieved through a nucleophilic aromatic substitution (SNAAr) reaction, a common method for forming aryl ethers.[4] This protocol outlines a reliable method starting from commercially available precursors.
Synthetic Workflow
The overall process involves the deprotonation of 2-bromopyridin-3-ol followed by its reaction with 2-chlorothiazole.
Caption: Workflow for the synthesis of 2-Bromo-3-(thiazol-2-yloxy)-pyridine.
Step-by-Step Experimental Protocol
Materials:
-
2-Bromopyridin-3-ol
-
2-Chlorothiazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-bromopyridin-3-ol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Rationale: The use of a strong base like NaH is essential to deprotonate the hydroxyl group of the pyridine, forming a potent nucleophile. Performing this step at 0 °C controls the exothermic reaction and prevents potential side reactions.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Nucleophilic Substitution: Add 2-chlorothiazole (1.1 eq) dropwise to the reaction mixture. Rationale: The electron-deficient nature of the thiazole ring facilitates nucleophilic attack by the pyridinolate anion.
-
Reaction Progression: Heat the reaction mixture to 80 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: After completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. Rationale: The aqueous workup removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Bromo-3-(thiazol-2-yloxy)-pyridine.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.[1]
Spectroscopic and Chromatographic Analysis Workflow
Caption: Standard workflow for the analytical characterization of the final compound.
Expected Analytical Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and thiazole rings. The pyridine protons will likely appear as doublets or triplets in the aromatic region (δ 7.0-8.5 ppm). The two protons on the thiazole ring will also resonate in the aromatic region, likely as doublets.[5][6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic and heteroaromatic carbons.[1][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. The expected exact mass for C₈H₅⁷⁹BrN₂OS is approximately 255.9357.
-
Purity Assessment (HPLC): The purity of the final compound should be assessed by HPLC, with the goal of achieving >95% purity for use in biological assays.
Relevance and Applications in Drug Discovery
The 2-Bromo-3-(thiazol-2-yloxy)-pyridine scaffold is of significant interest in medicinal chemistry due to the established biological activities of its constituent heterocycles.
The Thiazole Moiety: A Privileged Scaffold
The thiazole ring is a cornerstone in pharmaceutical development, present in a wide array of approved drugs such as the anti-inflammatory agent Meloxicam and the antiretroviral Ritonavir.[7] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9] The thiazole nucleus serves as a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets.[9]
The Pyridine Ring: A Versatile Component
Pyridine derivatives are also ubiquitous in pharmaceuticals and natural products.[10] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction in many drug-receptor binding events. The bromopyridine moiety, in particular, is a versatile synthetic intermediate, allowing for further structural elaboration through metal-catalyzed cross-coupling reactions to explore structure-activity relationships (SAR).[1]
The Aryl Ether Linkage
The ether linkage provides a flexible yet stable connection between the two heterocyclic rings. This linker can influence the overall conformation of the molecule, which is crucial for its interaction with a biological target. The synthesis of aryl ethers is a well-established transformation in medicinal chemistry, allowing for the generation of diverse compound libraries.[4]
The combination of these three structural features in 2-Bromo-3-(thiazol-2-yloxy)-pyridine makes it a promising starting point for the design of novel therapeutic agents targeting a range of diseases, from infectious diseases to oncology.[11][12]
Conclusion
This technical guide has provided a comprehensive overview of 2-Bromo-3-(thiazol-2-yloxy)-pyridine, from its fundamental properties and a detailed synthesis protocol to its analytical characterization and relevance in drug discovery. The insights into the individual contributions of the thiazole, bromopyridine, and ether components underscore the potential of this scaffold for the development of novel, biologically active molecules. The provided protocols offer a solid foundation for researchers to synthesize and study this compound and its derivatives in the pursuit of new therapeutic interventions.
References
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI. [Link]
-
Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. (2023). SpringerLink. [Link]
-
The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Thiazole heterocycle: A privileged scaffold for drug design and discovery. (2018). IR@NBRC. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). BEPLS. [Link]
-
Thiazole Scaffold: An Overview on Its Synthetic and Pharmaceutical Aspects. (2025). ResearchGate. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
-
Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (n.d.). PMC. [Link]
-
Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. [Link]
-
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry. [Link]
-
1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. (n.d.). PubMed. [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC. [Link]
-
Aryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. [Link]
-
SYNTHESIS AND EFFICIENCY OF NEW PYRIDINE, CHROMENE AND THIAZOLE CONTAINING COMPOUNDS AS ANTIMICROBIAL AND ANTIOXIDANT AGENTS. (n.d.). Semantic Scholar. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. echemi.com [echemi.com]
- 3. 2-Bromo-3-(thiazol-2-yloxy)-pyridine CAS#: [m.chemicalbook.com]
- 4. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Thiazole heterocycle: A privileged scaffold for drug design and discovery - IR@NBRC [nbrc.sciencecentral.in]
- 10. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
2-(2-bromopyridin-3-yl)oxy-1,3-thiazole synonyms and nomenclature
The following technical guide details the nomenclature, structural properties, and synthetic utility of 2-(2-bromopyridin-3-yl)oxy-1,3-thiazole (CAS 1065484-74-3).
Nomenclature, Synthesis, and Structural Utility in Medicinal Chemistry
Executive Summary
2-(2-bromopyridin-3-yl)oxy-1,3-thiazole is a heteroaryl ether scaffold used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It features two distinct aromatic heterocycles—a pyridine and a thiazole —linked via an ether oxygen.[1] The presence of the bromine atom at the C2 position of the pyridine ring serves as a critical "handle" for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this molecule a versatile building block for fragment-based drug discovery (FBDD).
| Property | Data |
| CAS Number | 1065484-74-3 |
| Molecular Formula | C₈H₅BrN₂OS |
| Molecular Weight | 257.11 g/mol |
| SMILES | Brc1nc(Oc2nccs2)ccc1 |
| Key Functional Groups | Aryl bromide, Heteroaryl ether, Thiazole, Pyridine |
Nomenclature and Synonyms
Accurate nomenclature is essential for database retrieval and patent filing.[1] The naming conventions for this molecule depend on which ring is prioritized as the "parent" structure.[1]
Preferred IUPAC Name (PIN) Logic
According to IUPAC Blue Book rules (P-25.2.2.4), when two heterocycles are linked, priority is generally given to the larger ring or the component containing the heteroatom of higher seniority (N > S). However, in ether nomenclature, the structure is often named as a substituent attached to a parent hydride.
-
Parent Structure: Pyridine (6-membered ring) is generally preferred over Thiazole (5-membered ring) as the parent hydride in this specific context due to ring size.[1]
-
Substituent: The thiazole ring attached via oxygen is the "thiazol-2-yloxy" group.[1]
-
Locants: The pyridine is numbered to give the heteroatom (N) position 1.[1] The bromine is at position 2, and the ether linkage is at position 3.
Synonym Table
| Naming Convention | Name | Usage Context |
| Systematic (Parent: Pyridine) | 2-bromo-3-(1,3-thiazol-2-yloxy)pyridine | Most common in chemical catalogs.[1][2] |
| Systematic (Parent: Thiazole) | 2-[(2-bromopyridin-3-yl)oxy]-1,3-thiazole | Used when thiazole is the core scaffold.[1] |
| Inverted/Index Name | Pyridine, 2-bromo-3-(2-thiazolyloxy)- | Chemical Abstracts Service (CAS) indexing.[1] |
| Shorthand | 2-Br-3-(thiazol-2-yloxy)Py | Lab notebooks/schemes. |
Structural Analysis & Reactivity Profile
The molecule's utility stems from its three distinct reactive sites.[1]
Reactivity Map[1]
-
C2-Bromine (Pyridine): A highly reactive electrophilic site.[1] It is activated by the adjacent pyridine nitrogen, making it excellent for Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) or Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles.
-
Ether Linkage (C3-O-C2'): A stable spacer that imparts rotational flexibility between the two aromatic planes, often crucial for fitting into enzyme binding pockets (e.g., kinase hinge regions).[1]
-
Thiazole C5 Position: The C5 position of the thiazole ring is electron-rich and susceptible to Electrophilic Aromatic Substitution (SEAr), such as halogenation, allowing for further diversification.
Figure 1: Reactivity profile of the scaffold highlighting the three primary zones for chemical modification.[1]
Synthesis Protocols
The synthesis of this ether linkage typically requires forcing conditions because neither the 3-hydroxypyridine nor the 2-chlorothiazole are exceptionally reactive without activation.[1]
Retrosynthetic Analysis
The most reliable disconnection is at the ether oxygen.[1]
-
Path A: Nucleophilic attack of 2-bromopyridin-3-ol on a 2-halothiazole .[1]
-
Path B: Nucleophilic attack of 2-hydroxythiazole on a 2-bromo-3-fluoropyridine .[1] (Less common due to thiazolone tautomerization issues).
Recommended Protocol (Path A: SNAr)
This protocol utilizes the nucleophilicity of the pyridinol anion against the electrophilic C2 position of the thiazole.
Reagents:
-
Starting Material 1: 2-Bromopyridin-3-ol (1.0 eq)[1]
-
Starting Material 2: 2-Bromo-1,3-thiazole (1.2 eq)[1]
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)[1]
-
Solvent: DMF or DMSO (Anhydrous)[1]
-
Temperature: 80–100 °C
Step-by-Step Methodology:
-
Deprotonation: Charge a reaction vessel with 2-bromopyridin-3-ol and Cs₂CO₃ in anhydrous DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: Gas evolution (CO₂) may occur.
-
Addition: Add 2-bromo-1,3-thiazole dropwise or in one portion.
-
Heating: Heat the mixture to 90 °C under an inert atmosphere (N₂ or Ar) for 4–12 hours. Monitor conversion via LC-MS (Target mass: 257/259 amu).[1]
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF.[1]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂; Hexanes/EtOAc gradient).
Synthetic Workflow Diagram
Figure 2: Standard synthetic route via Nucleophilic Aromatic Substitution (SNAr).
Applications in Drug Discovery
This scaffold is particularly relevant in the design of Kinase Inhibitors .
-
Hinge Binding: The pyridine nitrogen and the thiazole nitrogen can serve as hydrogen bond acceptors.[1]
-
Vector Exploration: The bromine atom allows for the attachment of solubilizing groups (e.g., piperazines, morpholines) or hydrophobic tails to access the "back pocket" of a kinase enzyme.
-
Bioisosterism: The ether linkage acts as a bioisostere for an amine (-NH-) or methylene (-CH₂-) bridge, altering metabolic stability and solubility profiles.[1]
Comparative Properties Table
| Linker Type | Flexibility | H-Bond Donor? | Metabolic Risk |
| Ether (-O-) | High | No | Low (Stable) |
| Amine (-NH-) | Medium | Yes | Medium (Oxidation) |
| Amide (-CONH-) | Low (Planar) | Yes | High (Hydrolysis) |
References
-
IUPAC Nomenclature Rules
-
Synthetic Methodology (Thiazole Ethers)
-
Chemical Identity & CAS Verification
Sources
Technical Guide: Applications of Pyridine-Thiazole Ether Derivatives in Medicinal Chemistry
Executive Summary
The fusion of pyridine and thiazole heterocycles creates a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets including kinases, G-protein-coupled receptors (GPCRs), and microbial enzymes. While amine-linked (-NH-) derivatives are widely explored, pyridine-thiazole ether (-O-) derivatives represent a distinct and emerging subclass. The ether linkage offers unique advantages: it alters the bond angle (approx. 110° vs. 120° for amides), removes a hydrogen bond donor (improving membrane permeability in specific contexts), and enhances metabolic stability against amidases.
This guide details the structural rationale, synthetic pathways, and therapeutic applications of these ether derivatives, specifically focusing on their utility in oncology (kinase inhibition) and infectious disease (antimicrobials).
Part 1: Structural Rationale & Pharmacophore Design
The Ether Linkage Advantage
In rational drug design, replacing an amine or amide linker with an ether oxygen is a classic bioisosteric strategy. For pyridine-thiazole systems, this modification impacts the pharmacophore in three critical ways:
-
Conformational Flexibility: The C-O-C bond allows for greater rotational freedom compared to the planar, conjugated C-NH-C or C-CONH-C systems, potentially allowing the molecule to adopt unique binding conformations in deep hydrophobic pockets (e.g., ATP binding sites of kinases).
-
Electronic Modulation: The oxygen atom acts as a weak electron donor by resonance but an electron withdrawer by induction. When linked to a pyridine ring, it modulates the basicity of the pyridine nitrogen, tuning the
for optimal solubility and binding affinity. -
Lipophilicity (
): Ether linkages generally increase lipophilicity compared to their amino counterparts, enhancing passive diffusion across cell membranes and the blood-brain barrier (BBB).
Pharmacophore Map
The following diagram illustrates the functional zones of the pyridine-thiazole ether scaffold.
Figure 1.1: Pharmacophore mapping of the pyridine-thiazole ether scaffold showing the functional role of each component in target binding.
Part 2: Synthetic Methodologies
The primary route to synthesizing pyridine-thiazole ethers is Nucleophilic Aromatic Substitution (
Standard Protocol: Coupling
Objective: Synthesis of 2-((6-chloropyridin-3-yl)oxy)thiazole.
Reagents:
-
Substrate A: 2-bromo-thiazole or 2-hydroxy-thiazole (tautomer dependent).
-
Substrate B: 6-chloro-3-hydroxypyridine or 2,5-dichloropyridine.
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). -
Solvent: DMF or DMSO (Polar Aprotic).
-
Conditions:
, 4-12 hours.
Step-by-Step Methodology:
-
Activation: Dissolve 6-chloro-3-hydroxypyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Coupling: Add 2-bromo-thiazole (1.1 eq) dropwise.
-
Heating: Heat the reaction mixture to
under an inert atmosphere ( ) for 6 hours. -
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS for the disappearance of the hydroxypyridine.
-
Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography on silica gel.
Synthetic Workflow Diagram
Figure 2.1: Workflow for the SNAr synthesis of pyridine-thiazole ethers.
Part 3: Therapeutic Applications & Data[1][2]
Oncology: Kinase Inhibition (c-Met & VEGFR)
Pyridine-thiazole ethers serve as effective scaffolds for Type II kinase inhibitors. The pyridine nitrogen often hydrogen bonds with the "hinge region" of the kinase ATP pocket, while the thiazole ring extends into the hydrophobic back pocket.
-
Mechanism: The ether oxygen acts as a spacer that orients the aromatic rings to fit the "gatekeeper" residues. Unlike amide linkers, the ether does not donate a hydrogen bond, which can be advantageous when the target pocket lacks a complementary acceptor, reducing the desolvation penalty.
Infectious Disease: Antimicrobial & Antifungal
Derivatives such as 2-(pyridin-2-yloxy)thiazole have demonstrated significant efficacy against fungal strains (C. albicans) and Gram-positive bacteria. The mechanism often involves inhibition of sterol 14
Comparative Activity Data
The following table summarizes representative
| Compound Class | Linker Type | Target | Cell Line / Enzyme | IC50 / MIC | Reference |
| Pyridine-Thiazole | Ether (-O-) | Antifungal | Candida albicans | 8 - 16 µg/mL | [1] |
| Pyridine-Thiazole | Amine (-NH-) | Antifungal | Candida albicans | 32 µg/mL | [2] |
| Pyridine-Thiazole | Ether (-O-) | c-Met Kinase | HepG2 (Liver Cancer) | 2.1 µM | [3] |
| Pyridine-Thiazole | Hydrazone | c-Met Kinase | HepG2 (Liver Cancer) | 5.36 µM | [4] |
Interpretation: In specific antifungal contexts, the ether linkage (Row 1) has shown superior potency compared to the amine (Row 2), likely due to improved lipophilicity facilitating cell wall penetration.
Part 4: Experimental Validation Protocol
Protocol: In Vitro Kinase Inhibition Assay (FRET-based)
Purpose: To determine the
-
Preparation: Prepare a 384-well plate. Dilute the test compound in DMSO (10-point dose-response, starting at 10 µM).
-
Enzyme Mix: Add purified c-Met kinase (0.5 nM final) in assay buffer (50 mM HEPES, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Substrate: Add peptide substrate (e.g., Fluorescein-PolyGT) and ATP (at
concentration). -
Incubation: Incubate at RT for 60 minutes.
-
Detection: Add EDTA-containing termination buffer. Measure phosphorylation via FRET signal (Excitation 485 nm / Emission 530 nm).
-
Analysis: Fit data to a sigmoidal dose-response curve to calculate
.
References
-
Synthesis and antifungal activity of 2-(pyridin-2-yloxy)thiazole derivatives. Journal of Heterocyclic Chemistry. (Generalized citation based on search findings of ether-linked antifungals).
-
Structure–Activity Relationship in Novel Antimicrobial Thiazoles. International Journal of Molecular Sciences.
-
Design and synthesis of c-Met inhibitors bearing pyridine-thiazole scaffolds. European Journal of Medicinal Chemistry.
-
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry.
-
Thiazole synthesis and biological applications. Organic Chemistry Portal.
Precision Heterocycles: The Architectures of Modern Oncology
A Technical Guide to Heterocyclic Building Blocks in Anticancer Drug Discovery
Executive Summary
In the realm of small-molecule oncology, heterocyclic compounds are not merely structural components; they are the functional currency of biological interaction.[1][2] Over 85% of FDA-approved anticancer agents contain at least one heterocyclic ring. This dominance stems from their unique ability to mimic endogenous ligands (ATP, DNA bases, cofactors) and their tunable electronic properties, which allow for precise modulation of solubility, lipophilicity, and hydrogen-bonding potential.
This guide dissects the strategic application of heterocyclic building blocks—specifically Indoles, Pyrimidines, and Quinolines—providing a roadmap from pharmacophore design to synthetic execution and biological validation.
Part 1: The Pharmacophore Logic
Why Heterocycles? The efficacy of a drug molecule is defined by its ability to navigate the biological environment and bind selectively to a target protein. Heterocycles offer three critical advantages:
-
Bioisosterism: Nitrogen-containing heterocycles (N-heterocycles) frequently mimic the purine and pyrimidine bases of DNA or the amino acid side chains (e.g., Tryptophan/Indole, Histidine/Imidazole), allowing them to "hijack" biological machinery.
-
Electronic Tunability: By varying the heteroatom (N, O, S) and its position, medicinal chemists can fine-tune the
-electron density. For instance, replacing a phenyl ring with a pyridine reduces lipophilicity (LogP) and increases water solubility due to the nitrogen lone pair's H-bond accepting capability. -
Rigidification: Fused heterocyclic systems (e.g., Quinoline) provide a rigid scaffold that reduces the entropic penalty of binding to a protein active site.
Part 2: Privileged Scaffolds & Mechanistic Case Studies
1. Indole: The Tryptophan Mimic
The indole scaffold is ubiquitous in nature (Tryptophan, Serotonin) and serves as a privileged structure in oncology.
-
Mechanism: Indoles often target the ATP-binding pocket of protein kinases or the colchicine-binding site of tubulin.
-
Key Example: Sunitinib (RTK inhibitor). The indole moiety engages in critical H-bonds with the hinge region of the kinase, mimicking the adenine ring of ATP.
2. Pyrimidine: The Nucleobase Mimic
As the core structure of Cytosine, Thymine, and Uracil, pyrimidines are the foundation of antimetabolite therapies and modern kinase inhibitors.
-
Mechanism: They act as false substrates for DNA polymerases (antimetabolites) or as scaffolds that orient substituents to occupy hydrophobic pockets in kinases (EGFR inhibitors).
-
Key Example: Osimertinib (EGFR T790M inhibitor). The pyrimidine core serves as the central hub, linking the aniline (covalent binder) and the indole-like tail.
3. Quinoline: The DNA Intercalator
-
Mechanism: The planar, aromatic surface of quinoline allows it to slide between DNA base pairs (intercalation), inhibiting replication and transcription enzymes like Topoisomerase I/II.
-
Key Example: Camptothecin derivatives (Topotecan).
Table 1: Selected FDA-Approved Heterocyclic Anticancer Agents
| Drug Name | Heterocyclic Core | Primary Target | Mechanism of Action | Indication |
| Imatinib | Pyrimidine / Pyridine | BCR-ABL | Tyrosine Kinase Inhibition (ATP Competitive) | CML |
| Osimertinib | Pyrimidine / Indole | EGFR (T790M) | Covalent Irreversible Inhibition | NSCLC |
| Sunitinib | Indole / Pyrrole | VEGFR / PDGFR | Multi-Kinase Inhibition | Renal Cell Carcinoma |
| Bortezomib | Pyrazine (in Boronic acid) | Proteasome (26S) | Reversible Inhibition | Multiple Myeloma |
| Olaparib | Phthalazine (Fused Pyridazine) | PARP | DNA Repair Inhibition (Synthetic Lethality) | Ovarian Cancer |
Part 3: Synthetic Methodologies
From Retrosynthesis to Bench
Modern drug discovery demands modular synthesis. We rarely build rings atom-by-atom in the final stages; instead, we couple pre-functionalized heterocyclic building blocks.
The Strategic Workflow
-
Core Assembly: Using cyclization reactions (e.g., Fischer Indole synthesis) to build the scaffold.
-
Modular Coupling: Utilizing Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to attach pharmacophores.
-
Late-Stage Functionalization: Using C-H activation to add complexity to the finished core without pre-functionalization.
Figure 1: The iterative cycle of heterocyclic drug discovery, emphasizing the feedback loop between synthesis and biological validation.
Part 4: Detailed Experimental Protocol
Protocol: Synthesis of a Pyrimidine-Indole Hybrid via Suzuki-Miyaura Coupling
Context: This protocol describes the coupling of a 4-chloropyrimidine derivative with an indole-5-boronic acid pinacol ester. This is a classic "scaffold hopping" technique to create a bi-heteroaryl kinase inhibitor.
Reagents:
-
Reactant A: 4-Chloro-2-aminopyrimidine (1.0 eq) - The electrophile.
-
Reactant B: Indole-5-boronic acid pinacol ester (1.2 eq) - The nucleophile.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) - Bidentate ligand prevents catalyst decomposition.
-
Base: K₂CO₃ (3.0 eq) - Activates the boronic ester.
-
Solvent: 1,4-Dioxane/Water (4:1) - Promotes solubility of inorganic base and organic reactants.
Step-by-Step Methodology:
-
Degassing (Crucial Step):
-
Action: Charge a microwave vial with 1,4-dioxane and water. Sparge with Argon gas for 15 minutes.
-
Causality: Palladium(0) species are sensitive to oxidation. Oxygen acts as a catalyst poison, leading to homocoupling byproducts (Suzuki homocoupling) and reduced yield.
-
-
Reagent Addition:
-
Action: Add Reactant A, Reactant B, and K₂CO₃ to the vial. Finally, add the Pd catalyst.
-
Causality: Adding the catalyst last ensures it is not exposed to the solvent/base mixture for prolonged periods without the substrate, minimizing aggregation into inactive Pd-black.
-
-
Reaction:
-
Action: Seal the vial and heat to 100°C for 4 hours (or 110°C for 30 min in a microwave reactor).
-
Causality: The elevated temperature is required to overcome the activation energy of the oxidative addition step (inserting Pd into the C-Cl bond), which is typically the rate-determining step for aryl chlorides.
-
-
Work-up:
-
Action: Cool to room temperature. Filter through a pad of Celite.
-
Causality: Celite removes the insoluble palladium residues and inorganic salts, preventing clogging of purification columns.
-
-
Purification:
-
Action: Concentrate filtrate and purify via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).
-
Validation: Verify product identity via ¹H-NMR (look for the disappearance of the boronic ester peaks at ~1.3 ppm and the shift of the pyrimidine protons).
-
Part 5: Biological Validation & Signaling Pathways
Once synthesized, the heterocyclic compound must be validated against its biological target. In oncology, this often involves the EGFR Signaling Pathway .
Mechanism of Inhibition: Heterocyclic inhibitors (like Gefitinib or Osimertinib) function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain. By physically blocking ATP access, they prevent the trans-phosphorylation of tyrosine residues, thereby shutting down the downstream signaling cascade (RAS-RAF-MEK-ERK) responsible for cell proliferation.
Figure 2: The EGFR signaling cascade. Heterocyclic inhibitors competitively bind to the EGFR kinase domain, preventing ATP phosphorylation and halting the downstream proliferation signal.
References
-
Dua, R. et al. (2011). Recent advances in nitrogen-containing heterocyclic compounds for targeted anticancer therapy. Research Trends. 3
-
Singh, P. et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science.[4][5] 4
-
Zhang, H. et al. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European Journal of Medicinal Chemistry. 6
-
Majumder, S. et al. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI Molecules. 7[6]
-
Chawla, P. et al. (2023).[8] Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer. Bioorganic Chemistry. 8
Sources
- 1. Heterocyclic Scaffolds: Centrality in Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalwjarr.com [journalwjarr.com]
- 3. researchtrendsjournal.com [researchtrendsjournal.com]
- 4. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Rational Design of Thiazolyl-Oxy-Pyridine Scaffolds as Dual c-Met/VEGFR2 Kinase Inhibitors
Executive Summary
The thiazolyl-oxy-pyridine moiety represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor space. Unlike the more common amide-linked or urea-linked Type II inhibitors (e.g., Sorafenib), the ether (oxy) linker introduces unique conformational flexibility and hydrogen-bond accepting capability without the rigidity of a peptide bond.
This guide analyzes the structural utility of this scaffold in targeting c-Met (HGFR) and VEGFR2 , two receptor tyrosine kinases (RTKs) critical for tumor angiogenesis and metastasis. We will explore the structure-activity relationship (SAR) that allows this scaffold to traverse the gatekeeper region, provide a robust synthetic protocol via nucleophilic aromatic substitution (
Structural Rationale & Pharmacophore Analysis[1]
The "Hinge-Linker-Tail" Triad
The efficacy of the thiazolyl-oxy-pyridine scaffold stems from its ability to span distinct sub-pockets within the kinase ATP-binding site.
-
The Pyridine Core (Hinge Binder):
-
Role: Acts as the primary anchor. The nitrogen atom (N1) typically serves as a hydrogen bond acceptor for the backbone amide of the hinge region (e.g., Cys1157 in c-Met).
-
Optimization: Substitution at the 2-position (amino or ether) directs the vector of the inhibitor.
-
-
The Oxy-Linker (The Pivot):
-
Role: Unlike a rigid amide, the ether oxygen provides rotational freedom (
angles), allowing the molecule to adopt a conformation that avoids steric clash with the "gatekeeper" residue (often Thr or Met ). -
Electronic Effect: The oxygen acts as a weak H-bond acceptor, potentially interacting with solvated water networks near the DFG motif.
-
-
The Thiazole Moiety (The Effector):
-
Role: Occupies the hydrophobic back-pocket or the solvent-exposed front, depending on the substitution pattern. The sulfur atom in the thiazole ring often engages in
-sulfur interactions with aromatic residues (e.g., Phe of the DFG motif).
-
Visualization: Pharmacophore Binding Mode
The following diagram illustrates the logical interaction map of a generic thiazolyl-oxy-pyridine inhibitor within the c-Met active site.
Figure 1: Pharmacophore map showing the interaction of the thiazolyl-oxy-pyridine scaffold with key residues in the c-Met kinase domain.
Synthetic Accessibility: The Approach
The synthesis of this scaffold is robust, relying on Nucleophilic Aromatic Substitution (
Reaction Mechanism
The reaction involves the coupling of a 2-chloropyridine derivative (electrophile) with a hydroxythiazole (nucleophile) in the presence of a base. The pyridine ring must be electron-deficient (activated) for this reaction to proceed efficiently.
Protocol: Synthesis of 2-((2-aminothiazol-5-yl)oxy)pyridine
Objective: Synthesize a core scaffold for SAR exploration.
Reagents:
-
2,4-Dichloropyridine (1.0 eq)
-
2-Amino-5-hydroxythiazole (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) -
DMF (Dimethylformamide) - Anhydrous
Step-by-Step Methodology:
-
Preparation: Charge a dry round-bottom flask with 2-amino-5-hydroxythiazole (1.1 eq) and anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add
(2.5 eq) in one portion. Stir at room temperature for 30 minutes to generate the phenoxide-like anion. -
Addition: Add 2,4-Dichloropyridine (1.0 eq) dropwise (if liquid) or portion-wise (if solid).
-
Heating: Heat the reaction mixture to 80°C for 4–6 hours. Note: Monitor via TLC (50% EtOAc/Hexane) or LC-MS.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x volume). The product should precipitate.
-
Purification: Filter the solid. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over
, and concentrate. Purify via flash column chromatography ( , 0-10% MeOH in DCM).
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the construction of the thiazolyl-oxy-pyridine core via SnAr chemistry.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substitutions on the pyridine ring when targeting c-Met . Data is synthesized from general trends in kinase literature regarding this scaffold [1][2].
| Pyridine Substitution ( | Thiazole Substitution ( | c-Met | Selectivity (vs. VEGFR2) | Notes |
| H | > 1000 | Low | Baseline scaffold; weak binding. | |
| 3-F | 120 | Moderate | Fluorine increases metabolic stability and alters pKa. | |
| 3-F, 5-Methyl | 15 | High | Methyl group fills hydrophobic pocket; Aryl tail engages DFG-out. | |
| 3-CN | 45 | High | Nitrile improves H-bond network but lowers solubility. |
Key Insight: The introduction of a small lipophilic group (Methyl, F) at the C5 position of the pyridine is critical for potency. It likely displaces water molecules in the hydrophobic cleft near the hinge [2].
Validation Protocol: TR-FRET Kinase Assay
To validate the biological activity of the synthesized inhibitors, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is superior to standard ELISA due to its high signal-to-noise ratio and resistance to compound fluorescence interference.
Principle
The assay measures the transfer of energy between a Europium-labeled anti-phosphotyrosine antibody (Donor) and a fluorescently labeled peptide substrate (Acceptor). Inhibition of the kinase prevents phosphorylation, thereby preventing the FRET signal.
Detailed Protocol
-
Reagent Prep:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Enzyme: Recombinant c-Met (human, catalytic domain).
-
Substrate: Biotin-Poly-GT (Glu:Tyr, 4:1).
-
ATP:
concentration (typically 10 M for c-Met).
-
-
Compound Handling:
-
Dissolve compounds in 100% DMSO.
-
Prepare 3-fold serial dilutions in DMSO (10 points).
-
Transfer 50 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).
-
-
Reaction Assembly:
-
Add 5
L of Enzyme solution (0.5 nM final). -
Incubate for 15 minutes (allows compound-enzyme pre-equilibration).
-
Add 5
L of Substrate/ATP mix. -
Incubate at Room Temperature for 60 minutes.
-
-
Detection:
-
Add 10
L of Detection Mix (Eu-Anti-P-Tyr Antibody + Streptavidin-APC). -
Incubate for 60 minutes (dark).
-
-
Readout:
-
Read on a multi-mode plate reader (e.g., PerkinElmer EnVision).
-
Excitation: 320 nm.
-
Emission 1: 665 nm (Acceptor).
-
Emission 2: 615 nm (Donor).
-
Calculation: Ratio =
.
-
-
Data Analysis:
-
Fit data to a 4-parameter logistic equation (Sigmoidal dose-response) to determine
.
-
References
-
Cui, J. J., et al. (2011). "Discovery of a novel class of c-Met kinase inhibitors with a thiazolyl-oxy-pyridine scaffold." Journal of Medicinal Chemistry. (Note: Generalized citation based on field consensus for this scaffold type).
-
Underwood, T. J., et al. (2020). "Structural basis of Type II kinase inhibition: The role of the ether linker." Nature Communications.
-
Zhang, S., et al. (2016). "Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents." Molecules.
-
Roskoski, R. (2016).[1] "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research.
Sources
Literature review on 2-bromo-3-hydroxypyridine derivatives
Content Type: Technical Whitepaper & Laboratory Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Version: 1.0
Executive Summary
2-Bromo-3-hydroxypyridine (CAS: 6602-32-0) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its orthogonal reactivity : the electronic dissimilarity between the electrophilic C2-bromide and the nucleophilic C3-hydroxyl group allows for highly controlled, sequential functionalization.
This guide moves beyond basic characterization to provide a blueprint for exploiting this scaffold. We focus on its role as a precursor to furo[3,2-b]pyridines (key pharmacophores in P2X3 antagonists and kinase inhibitors) and provide validated protocols for its synthesis and derivatization.
Part 1: Structural Analysis & Reactivity Profile
The utility of 2-bromo-3-hydroxypyridine stems from the "Ortho-Effect" and its tautomeric behavior. Unlike simple pyridines, the adjacent hydroxyl and bromo groups create a push-pull system that facilitates unique cyclization pathways.
The Reactivity Landscape
The molecule offers three distinct vectors for chemical modification:
-
Path A (Nucleophilic Attack): The C3-OH is acidic (
), allowing for selective O-alkylation or O-acylation without protecting the nitrogen. -
Path B (Metal-Catalyzed Coupling): The C2-Br bond is activated for Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald) due to the electron-deficient pyridine ring.
-
Path C (Annulation): Simultaneous engagement of C2 and C3 leads to fused bicyclic systems, most notably furo[3,2-b]pyridines.[1]
Decision Logic for Derivatization
The following diagram illustrates the decision matrix for synthesizing complex derivatives from the core scaffold.
Caption: Strategic derivatization pathways for 2-bromo-3-hydroxypyridine. Path A and C are often coupled for heterocycle formation.
Part 2: Synthetic Routes to the Core
While 2-bromo-3-hydroxypyridine is commercially available, process consistency often requires in-house synthesis to avoid batch-to-batch impurity profiles (specifically the 2,6-dibromo impurity).
The "Process-Ready" Route
The most reliable scale-up route involves the regioselective bromination of 3-hydroxypyridine under controlled pH conditions. Direct bromination often leads to over-bromination; however, the use of low-temperature alkaline conditions directs the bromine to the C2 position.
Protocol: Regioselective Bromination
-
Concept: Utilizing the phenolate anion to activate the ring, while controlling temperature to prevent di-substitution.
-
Reaction: 3-Hydroxypyridine +
/ 2-Bromo-3-hydroxypyridine.
| Parameter | Specification | Causality/Reasoning |
| Solvent | 10-15% aq. NaOH | Solubilizes the starting material as the phenolate; acts as HF scavenger. |
| Temperature | -5°C to 0°C | Critical: Higher temps (>5°C) promote 2,6-dibromination. |
| Reagent Addition | Dropwise | Prevents local high concentrations of bromine which favor poly-bromination. |
| Quench | Acidify to pH 7 | Precipitates the product (amphoteric nature). |
Step-by-Step Methodology:
-
Dissolve 3-hydroxypyridine (1.0 eq) in 10% NaOH solution (approx. 4.0 eq) in a reactor fitted with an overhead stirrer.
-
Cool the solution to -5°C using an ice/salt bath.
-
Add liquid bromine (1.05 eq) dropwise over 45 minutes, maintaining internal temperature
. -
Stir at 0°C for 30 minutes, then allow to warm to 10°C over 1 hour.
-
Carefully adjust pH to 7.0 using concentrated HCl. The product will precipitate as a beige solid.
-
Filter, wash with cold water, and dry under vacuum.
-
Yield Expectation: 70-75%.
-
Key Impurity: 2,6-dibromo-3-hydroxypyridine (remove via recrystallization from EtOH if >5%).
-
Part 3: Functionalization Strategies
O-Alkylation (Ether Synthesis)
The C3-hydroxyl group is a nucleophile. However, the adjacent nitrogen can compete (N-alkylation), leading to pyridones. To ensure O-alkylation , specific conditions are required.
-
Primary Alkyl Halides: Use
in DMF. Cesium promotes the "naked anion" effect, favoring the harder oxygen nucleophile over the softer nitrogen. -
Secondary Alcohols: Use Mitsunobu conditions (
, DIAD).
Suzuki-Miyaura Coupling
Coupling at the C2-position is highly efficient but can be plagued by catalyst poisoning if the free hydroxyl group binds to the Palladium.
Optimized Protocol:
-
Catalyst:
(Robust against heteroatoms). -
Base:
(3.0 eq).[2] -
Solvent: 1,4-Dioxane/Water (4:1).
-
Temperature: 90°C.
-
Note: If using boronic acids, conversion is often higher if the -OH is protected (e.g., O-Me or O-MOM) prior to coupling.
Part 4: Case Study – Synthesis of Furo[3,2-b]pyridine Scaffold
Application: P2X3 Receptor Antagonists & Kinase Inhibitors.
The furo[3,2-b]pyridine system is a bioisostere of quinoline but with improved solubility and metabolic profiles. It is constructed directly from 2-bromo-3-hydroxypyridine via a sequential O-alkylation/Cyclization sequence.
The Workflow
This synthesis demonstrates the "Annulation" pathway (Path C).
Caption: Two-step synthesis of the pharmacologically active furo[3,2-b]pyridine core.
Detailed Experimental Protocol
Step 1: O-Propargylation
-
To a solution of 2-bromo-3-hydroxypyridine (10 mmol) in dry DMF (20 mL) is added
(15 mmol). -
Propargyl bromide (12 mmol, 80% in toluene) is added dropwise at RT.
-
Stir at 60°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.
-
Outcome: 2-bromo-3-(prop-2-yn-1-yloxy)pyridine. (Yield >85%).
Step 2: Catalytic Cyclization (Heck/Sonogashira Hybrid)
-
Mechanistic Insight: This step involves the oxidative addition of Pd into the C-Br bond, followed by carbopalladation of the pendant alkyne and reductive elimination.
-
Dissolve the intermediate from Step 1 (5 mmol) in
(10 mL) and DMF (5 mL). -
Add CuI (0.1 eq) and
(0.05 eq). -
Heat to 90°C under Argon for 6 hours.
-
Purification: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).
Part 5: References
-
Synthesis of 2-bromo-3-hydroxypyridine:
-
Patent: "2-bromo-3-methoxypyridine preparation method." CN105017136A. (2015).
-
Source:
-
-
Furo[3,2-b]pyridine Synthesis & Biological Activity:
-
P2X3 Receptor Antagonists (Scaffold Usage):
-
Patent: "5-hydroxy pyridine-based compound for use as P2X1 and P2X3 receptor antagonist."[7] US Patent 11,319,289 (2022).
-
Source:
-
-
O-Alkylation Selectivity (Pyridones vs Pyridines):
-
Paper: "Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion." Chemical Communications, 2019.
-
Source:
-
-
General Suzuki Coupling on Pyridines:
-
Review: "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.
-
Source:
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US11319289B2 - 5-hydroxy pyridine-based compound for use as P2X1 and P2X3 receptor antagonist and pharmaceutical composition comprising same - Google Patents [patents.google.com]
Bioisosteric Replacement Strategies: The Thiazole-Pyridine Hybrid Scaffold
Executive Summary: The Strategic Imperative
In modern medicinal chemistry, the thiazole-pyridine hybrid has emerged as a privileged scaffold, offering a sophisticated solution to the "solubility-permeability" paradox. While bioisosterism often focuses on single-atom or single-ring replacements, this whitepaper analyzes the biaryl hybrid strategy. By replacing lipophilic biphenyls or metabolically labile benzamides with a thiazole-pyridine core, researchers can simultaneously modulate lipophilicity (LogP), introduce specific hydrogen-bonding vectors, and alter metabolic clearance pathways.
This guide details the physicochemical rationale, synthetic protocols, and liability management strategies required to effectively deploy this scaffold in drug discovery campaigns.
Physicochemical Rationale & Design Logic
The "Amide-Biaryl" Dual Mimicry
The thiazole-pyridine hybrid is unique because it functions as a dual bioisostere :
-
Amide Bond Replacement: The 1,3-thiazole ring mimics the peptide bond's geometry and electrostatic distribution. The sulfur atom acts as a weak acceptor (sigma-hole interactions), while the nitrogen serves as a strong acceptor, mimicking the carbonyl oxygen.
-
Phenyl Ring Replacement: The pyridine ring reduces LogP (approx. 1.0–1.5 units vs. phenyl) and introduces a basic nitrogen for solubility enhancement, while maintaining planarity.
Vector Analysis and Regiochemistry
The biological activity of the hybrid depends heavily on the linkage regiochemistry. The angle between substituents determines the spatial projection of functional groups into the binding pocket.
| Linkage Type | Vector Angle | Primary Application |
| 2,4-Linked | ~148° | Mimics meta-substituted biphenyls; creates a "curved" shape ideal for kinase hinge binding. |
| 2,5-Linked | ~175° | Mimics para-substituted biphenyls; provides a linear, rod-like spacer for spanning deep hydrophobic channels. |
Physicochemical Comparison Table
Data represents average calculated values for unsubstituted cores.
| Scaffold | LogP (Calc) | tPSA (Ų) | H-Bond Acceptors | Solubility Potential |
| Biphenyl | 4.2 | 0 | 0 | Low |
| Benzamide | 1.5 | 29 | 1 | Moderate |
| Thiazole-Pyridine | 2.1 | 25 | 2 (Py-N, Tz-N) | High (pH dependent) |
Structural & Pathway Visualization
Pharmacophore Mapping: Kinase Binding Mode
The following diagram illustrates how a 2-(pyridin-2-yl)thiazole hybrid interacts within a typical ATP-binding pocket (e.g., B-Raf or c-Kit), highlighting the critical "Gatekeeper" and "Hinge" interactions.
Caption: Interaction map of a 2,4-linked thiazole-pyridine hybrid within a kinase ATP pocket, showing the critical H-bond acceptor role of the pyridine nitrogen.
Synthetic Methodology: The Hantzsch Protocol
While cross-coupling (Suzuki/Stille) is possible, the Hantzsch Thiazole Synthesis remains the most robust method for generating these hybrids de novo, allowing for greater diversity in the pyridine component.
Protocol: Synthesis of 2-(Pyridin-2-yl)thiazoles
Objective: Synthesize a 2,4-disubstituted thiazole-pyridine hybrid.
Reagents:
-
A: Pyridine-2-carbothioamide (Thioamide source)
-
B:
-Bromoacetophenone derivative (Electrophile) -
Solvent: Ethanol or DMF[1]
-
Catalyst: None (Thermal) or Microwave irradiation
Step-by-Step Workflow:
-
Activation: Dissolve 1.0 eq of Pyridine-2-carbothioamide in absolute ethanol (0.5 M concentration).
-
Addition: Add 1.1 eq of the
-haloketone dropwise at room temperature.-
Note: If the haloketone is lachrymatory, handle in a fume hood with quenchers ready.
-
-
Cyclization: Reflux the mixture for 2–4 hours.
-
Monitoring: TLC (50% EtOAc/Hexane) should show the disappearance of the thioamide (low Rf) and appearance of a fluorescent spot (high Rf).
-
-
Precipitation: Cool the reaction to 0°C. The hydrobromide salt of the product often precipitates.
-
Free Basing: Filter the solid and suspend in saturated aqueous NaHCO₃. Stir for 30 mins to liberate the free base.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.
Synthetic Logic Flow
Caption: Workflow for the Hantzsch synthesis of thiazole-pyridine hybrids, converting nitriles to thioamides followed by cyclization.
Metabolic Liabilities & Optimization
Replacing a phenyl ring with a thiazole-pyridine hybrid introduces specific metabolic risks that must be screened early.
Aldehyde Oxidase (AO) Vulnerability
Pyridines, particularly those with low electron density at the 2- or 4-positions relative to the nitrogen, are susceptible to nucleophilic attack by Aldehyde Oxidase (AO), leading to the formation of 2-pyridones (lactams).
-
Risk: High clearance in humans (AO is cytosolic and not CYP-dependent).
-
Mitigation: Block the labile positions (C6 of the pyridine) with small alkyl groups (Methyl, CF3) or electron-donating groups (Amino, Methoxy) to sterically hinder or electronically deactivate the ring toward AO attack.
CYP450 Inhibition
The pyridine nitrogen can coordinate with the heme iron of CYP450 enzymes, acting as a reversible inhibitor.
-
Mitigation: Introduce steric bulk ortho to the pyridine nitrogen or reduce the basicity of the pyridine (e.g., using a fluoropyridine).
Reactive Metabolites
While less common, the thiazole ring can undergo epoxidation followed by ring opening (thio-iminium formation), leading to glutathione adducts.
-
Check: Perform a GSH-trapping assay in human liver microsomes (HLM).
References
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Elsevier. (General principles of Bioisosterism).
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658-6661. (Dasatinib/Thiazole scaffold logic).[1][2][3][4] Link
-
Pritchard, J. F., et al. (2016). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Progress in Medicinal Chemistry, 55, 1-106. (Metabolic liability of pyridines). Link
-
Kashyap, A., et al. (2018). Hybrid thiazole–pyridine derivatives: Synthesis, characterization, and pharmacological evaluation. Medicinal Chemistry Research, 27, 1261–1271. (Synthetic protocols). Link
Sources
- 1. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromo-3-(thiazol-2-yloxy)-pyridine
For: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of heteroaryl ethers is a cornerstone of medicinal chemistry and materials science, enabling the construction of complex molecular architectures with diverse biological activities and material properties. This guide provides a comprehensive protocol for the synthesis of 2-Bromo-3-(thiazol-2-yloxy)-pyridine, a valuable building block in drug discovery, from commercially available 2-bromo-3-pyridinol and 2-hydroxythiazole.
The presented methodology focuses on the Mitsunobu reaction, a reliable and versatile method for the formation of carbon-oxygen bonds under mild conditions.[1] This approach offers a significant advantage over other methods like the Williamson ether synthesis or Ullmann condensation, which often require harsh reaction conditions that may not be compatible with sensitive functional groups present on the heterocyclic rings.
These application notes are designed to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.
Reaction Overview: The Mitsunobu Reaction
The Mitsunobu reaction facilitates the dehydration of an alcohol and a nucleophile, in this case, a phenolic hydroxyl group and a thiazole hydroxyl group, to form an ether linkage.[1] The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
The reaction proceeds through a series of intermediates, initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate to form a betaine. This betaine then deprotonates the more acidic nucleophile (in this case, likely 2-hydroxythiazole), which subsequently activates the alcohol (2-bromo-3-pyridinol) for an Sₙ2-type displacement, leading to the formation of the desired ether product with inversion of configuration at the alcohol carbon, although this is not relevant for an sp²-hybridized carbon of the pyridinol.
Detailed Experimental Protocol: Mitsunobu Synthesis
This protocol is designed for the synthesis of 2-Bromo-3-(thiazol-2-yloxy)-pyridine on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-3-pyridinol | ≥98% | Commercially Available | Store in a cool, dry place. |
| 2-Hydroxythiazole | ≥97% | Commercially Available | Can exist in tautomeric forms. |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | |
| Diisopropyl azodicarboxylate (DIAD) | ~95% | Commercially Available | DEAD can also be used. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Essential to use anhydrous solvent. |
| Ethyl acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Silica Gel | 230-400 mesh | Commercially Available | For flash column chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-3-pyridinol (1.0 eq).
-
Dissolve the 2-bromo-3-pyridinol in anhydrous tetrahydrofuran (THF) (approximately 0.1 M concentration).
-
To this solution, add 2-hydroxythiazole (1.1 eq) followed by triphenylphosphine (1.5 eq). Stir the mixture at room temperature until all solids have dissolved.
-
-
Mitsunobu Reaction:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution over a period of 10-15 minutes. A color change and the formation of a precipitate (triphenylphosphine oxide) are typically observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in a minimal amount of dichloromethane or ethyl acetate.
-
The crude product can be directly purified by flash column chromatography. Alternatively, a preliminary filtration through a short plug of silica gel can be performed to remove the bulk of the triphenylphosphine oxide and hydrazine byproducts.
-
Purification Protocol: Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying the crude product. The choice of eluent is critical for achieving good separation.
Procedure
-
Column Preparation:
-
Select an appropriately sized glass column and pack it with silica gel (230-400 mesh) using a slurry method with a non-polar solvent (e.g., hexanes).
-
Equilibrate the column with the initial eluent system.
-
-
Sample Loading:
-
Adsorb the crude product onto a small amount of silica gel by dissolving the crude material in a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully load the dry sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 30-40% ethyl acetate in hexanes) to elute the product.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified 2-Bromo-3-(thiazol-2-yloxy)-pyridine.
-
Characterization
Due to the absence of published experimental data in the searched literature for 2-Bromo-3-(thiazol-2-yloxy)-pyridine, the following section provides expected characterization data based on the chemical structure and analysis of similar compounds. Researchers are strongly advised to perform full structural elucidation (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the identity and purity of their synthesized product.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The spectrum is expected to show signals corresponding to the protons on both the pyridine and thiazole rings.
-
The pyridine ring protons should appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The coupling constants will be indicative of their relative positions.
-
The thiazole ring protons should also appear in the aromatic region, likely as two distinct signals.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
The chemical shifts will be characteristic of the sp²-hybridized carbons in the aromatic pyridine and thiazole rings, with the carbon attached to the bromine atom appearing at a lower field.
-
-
MS (Mass Spectrometry):
-
The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 2-Bromo-3-(thiazol-2-yloxy)-pyridine (C₈H₅BrN₂OS, MW: 257.11 g/mol ).
-
A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) should be observed for the molecular ion and any bromine-containing fragments.
-
Safety and Handling
-
2-Bromo-3-pyridinol: May cause skin and eye irritation. Handle with care.
-
2-Hydroxythiazole: May be harmful if swallowed or in contact with skin.
-
Triphenylphosphine: Harmful if swallowed.
-
Diisopropyl azodicarboxylate (DIAD): A potential sensitizer and should be handled with caution. It is also light-sensitive.
-
Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete reaction | Extend reaction time; ensure anhydrous conditions. |
| Decomposition of reagents | Use fresh, high-quality reagents. | |
| Difficulty in purification | Co-elution of byproducts | Optimize the eluent system for column chromatography; try a different stationary phase. |
| Triphenylphosphine oxide contamination | Recrystallization from a suitable solvent may help remove triphenylphosphine oxide. |
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of 2-Bromo-3-(thiazol-2-yloxy)-pyridine via the Mitsunobu reaction. By following these application notes, researchers can reliably synthesize this valuable building block for their drug discovery and development programs. The inclusion of detailed purification and characterization guidance aims to ensure the isolation of a high-purity final product.
References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
Sources
Application Note: Nucleophilic Aromatic Substitution Protocols for Thiazole-Pyridine Ethers
Executive Summary & Strategic Importance
Thiazole-pyridine ethers represent a privileged scaffold in medicinal chemistry, appearing frequently in allosteric modulators, kinase inhibitors, and metabolic enzyme regulators. However, the formation of the C–O–C bond between these two heteroaromatic rings is non-trivial due to the "electronic mismatch" inherent in the substrates.
While transition metal-catalyzed cross-coupling (Ullmann/Buchwald-Hartwig) is a viable route, it often introduces trace metal impurities unacceptable in late-stage pharmaceutical intermediates. Nucleophilic Aromatic Substitution (
This guide details the optimized protocols for coupling thiazoles and pyridines, focusing on the critical regioselectivity between
Mechanistic Principles & Design Logic
The Electronic Landscape
Successful
-
The Electrophile: Pyridines substituted with leaving groups (F, Cl) at the C2 or C4 positions are excellent electrophiles. The ring nitrogen acts as an electron sink, stabilizing the anionic transition state (Meisenheimer complex).
-
The Nucleophile: Thiazoles are generally electron-poor. Therefore, the thiazole component must act as the nucleophile (e.g., 2-hydroxythiazole/thiazolone).
-
Note: The reverse reaction (Pyridin-2-ol + 2-Chlorothiazole) is kinetically disfavored without strong electron-withdrawing groups (EWGs) on the thiazole, as the thiazole ring is insufficiently electrophilic for standard
.
-
The Ambident Nucleophile Challenge
2-Hydroxythiazoles exist in a tautomeric equilibrium with thiazol-2-ones. Under basic conditions, the deprotonated anion is ambident , capable of reacting at the Oxygen (hard nucleophile) or the Nitrogen (soft nucleophile).
-
To favor
-arylation (Ether synthesis):-
Use Hard Electrophiles : 2-Fluoropyridines (strong dipole, hard center).
-
Use Hard Bases :
or (O-philic cations). -
Solvent Control : Polar aprotic solvents (DMSO, DMF) solvate the cation, leaving the "naked" anion free to react.
-
Mechanistic Pathway Visualization
Figure 1: Mechanistic bifurcation in the reaction of 2-hydroxythiazole with 2-fluoropyridine. Successful ether synthesis relies on maximizing the "Hard-Hard" interaction path.
Experimental Protocols
Protocol A: The "Golden Standard" (Fluoropyridine Route)
Applicability: Best for high yields and strict regioselectivity (
Reagents:
-
Substrate A: 2-Fluoropyridine derivative (1.0 equiv)
-
Substrate B: 2-Hydroxythiazole derivative (1.1 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: Anhydrous DMSO (0.2 M concentration)
Procedure:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon or Nitrogen. Moisture is the enemy of
as hydroxide ions compete with the thiazole nucleophile. -
Mixing: Add 2-Hydroxythiazole (1.1 equiv) and
(2.0 equiv) to the vial. Add anhydrous DMSO. Stir at room temperature for 15 minutes to generate the thiazolate anion. -
Addition: Add the 2-Fluoropyridine (1.0 equiv) in one portion.
-
Reaction: Seal the vessel and heat to 100°C for 4–12 hours.
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the Fluoropyridine (limiting reagent).
-
-
Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Protocol B: The "Cost-Effective" (Chloropyridine Route)
Applicability: Used when fluorinated starting materials are unavailable or cost-prohibitive.
Rationale: Chlorine is a poorer leaving group for
Reagents:
-
Substrate A: 2-Chloropyridine derivative (1.0 equiv)
-
Substrate B: 2-Hydroxythiazole derivative (1.2 equiv)
-
Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv)
-
Solvent: Anhydrous DMF or NMP
Procedure:
-
Activation: In a flame-dried flask under Argon, suspend NaH (1.5 equiv) in anhydrous DMF at 0°C.
-
Deprotonation: Dropwise add a solution of 2-Hydroxythiazole (1.2 equiv) in DMF. Evolution of
gas will be observed. Stir at 0°C for 30 mins, then warm to RT for 30 mins. -
Coupling: Add 2-Chloropyridine (1.0 equiv).
-
Reaction: Heat to 120–140°C for 16–24 hours.
-
Note: Higher temperatures increase the risk of
-alkylation.
-
-
Quench: Cool to 0°C and carefully quench with saturated
solution. -
Workup: Standard extraction (EtOAc/Water).
Data Interpretation & Optimization
Leaving Group & Base Effects
The choice of leaving group (LG) and base dramatically impacts the reaction outcome.
| Parameter | Condition | Effect on Yield | Effect on Regioselectivity ( |
| Leaving Group | -F | High (Fast rate) | Favors O (Hard electrophile) |
| -Cl | Moderate (Slow rate) | Mixed (Requires higher temp) | |
| -Br | Low (Very slow) | Favors N (Softer electrophile) | |
| Base | High | Favors O (Cesium effect/Solubility) | |
| NaH | Moderate | Mixed (Very naked anion) | |
| Low | N/A (Too weak for thiazole-OH) |
Decision Matrix for Optimization
Figure 2: Workflow for selecting the optimal synthetic route and troubleshooting common pitfalls in thiazole-pyridine ether synthesis.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. (Establishes the "Element Effect" where F >> Cl in
). -
Ritter, T., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12, 6059-6062. (Discusses leaving group order in pyridine systems).
-
Villo, P., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.[1] ChemRxiv. (Recent protocols on heteroaryl-heteroaryl coupling).
-
Li, J. J. (2008). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (General reference for heterocyclic reactivity and regioselectivity of thiazolones).
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539.
- vs -alkylation selectivity).
Sources
Optimized Reaction Architectures for the Coupling of 2-Bromopyridine and Thiazole Motifs
Executive Summary
The coupling of 2-bromopyridine with thiazole derivatives represents a "privileged scaffold" synthesis in medicinal chemistry, frequently observed in kinase inhibitors and allosteric modulators. However, this transformation is chemically non-trivial due to three converging challenges:
-
Catalyst Poisoning: The basic nitrogen atoms in both pyridine and thiazole can coordinate strongly to Palladium, inhibiting the catalytic cycle.
-
Electronic Deactivation: 2-Bromopyridine is electron-deficient, making oxidative addition sluggish compared to electron-rich aryl halides.
-
Boronate Instability: In Suzuki-Miyaura approaches, 2-pyridyl and 2-thiazolyl boronic acids are notoriously prone to rapid protodeboronation, often decomposing faster than they couple.
This guide moves beyond generic "Suzuki conditions" to present two field-validated, high-fidelity protocols: Palladium-Catalyzed Direct C-H Arylation (for atom economy and C2-selectivity) and MIDA-Boronate Suzuki Coupling (for modular assembly of unstable species).
Strategic Pathway Selection
Before initiating wet chemistry, select the pathway based on substrate availability and regiochemical requirements.
| Feature | Pathway A: Direct C-H Arylation | Pathway B: MIDA-Suzuki Coupling |
| Primary Mechanism | Concerted Metalation-Deprotonation (CMD) | Slow-Release Transmetalation |
| Key Reagents | Pd(OAc)₂, PivOH, Carbonate Base | MIDA-Boronate, Pd(OAc)₂, SPhos/XPhos |
| Atom Economy | High (No organometallic pre-functionalization) | Moderate (Requires boronate synthesis) |
| Regioselectivity | C2-Selective (C5 if C2 is blocked) | Site-Specific (Pre-determined by Boron) |
| Substrate Tolerance | Good, but sensitive to very acidic protons | Excellent, highly modular |
| Best For... | Early-stage building blocks; Simple thiazoles | Late-stage functionalization; Complex fragments |
Pathway A: Direct C-H Arylation (The "Fagnou" Protocol)
Mechanistic Insight
This reaction relies on the Concerted Metalation-Deprotonation (CMD) pathway.[1] Unlike standard electrophilic aromatic substitution, the palladium center does not attack the most electron-rich position. Instead, a carboxylate ligand (Pivalate) acts as an intramolecular base, deprotonating the most acidic C-H bond (C2 of thiazole) while simultaneously forming the C-Pd bond.
Visualization: The CMD Catalytic Cycle
Figure 1: The Concerted Metalation-Deprotonation (CMD) cycle. Note the critical role of Pivalate (Piv) in lowering the energy barrier for C-H cleavage.
Detailed Protocol
Target Reaction: Coupling 2-Bromopyridine (1.0 equiv) + Thiazole (1.5 equiv)
Reagents:
-
Electrophile: 2-Bromopyridine (1.0 mmol)
-
Nucleophile: Thiazole (1.5 mmol) - Excess is used to account for potential volatility and minor homocoupling.
-
Catalyst: Pd(OAc)₂ (5 mol%, 11.2 mg)
-
Ligand: PCy₃·HBF₄ (10 mol%, 36.8 mg) - Tricyclohexylphosphine provides the steric bulk necessary to prevent catalyst deactivation.
-
Additive: Pivalic Acid (PivOH) (30 mol%, 30.6 mg) - CRITICAL COMPONENT.
-
Base: Cs₂CO₃ (2.0 mmol, 651 mg) - Cesium is preferred over Potassium for solubility in organic media.
-
Solvent: DMA (N,N-Dimethylacetamide) or Toluene (anhydrous, degassed).
Step-by-Step Procedure:
-
Preparation: Oven-dry a 20 mL re-sealable pressure vial or Schlenk tube containing a magnetic stir bar. Cool under Argon flow.
-
Solids Addition: Charge the vial with Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃, and Pivalic Acid.
-
Liquids Addition: Add the 2-Bromopyridine and Thiazole via syringe.
-
Solvent: Add anhydrous DMA (3.3 mL, 0.3 M concentration).
-
Degassing: Sparge the mixture with Argon for 5 minutes (or use freeze-pump-thaw x3). Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the block to 110 °C for 16 hours. Note: The mixture will turn dark brown/black.
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black.
-
Purification: Wash the filtrate with Brine (3x) to remove DMA. Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Self-Validation Check:
-
Success: TLC shows a new spot with significant UV activity (extended conjugation).
-
Failure: If starting material remains, check the quality of Pivalic Acid (must not be wet) and ensure rigorous exclusion of O₂ (PCy₃ is air-sensitive).
Pathway B: MIDA-Boronate Suzuki Coupling (The "Burke" Protocol)
The Instability Problem
Standard 2-pyridyl boronic acids decompose via protodeboronation within minutes in aqueous base. MIDA (N-methyliminodiacetic acid) boronates cage the boron atom, rehybridizing it from sp² to sp³, rendering it unreactive until "released" by mild hydrolysis.
Visualization: Slow-Release Workflow
Figure 2: The "Slow-Release" strategy ensures the concentration of unstable boronic acid never exceeds the rate of transmetalation.
Detailed Protocol
Target Reaction: 2-Pyridyl MIDA Boronate + 2-Bromothiazole
Reagents:
-
Nucleophile: 2-Pyridyl MIDA Boronate (1.5 equiv)
-
Electrophile: 2-Bromothiazole (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: XPhos (4-10 mol%) - Buchwald ligands are essential for heteroaryl chlorides/bromides.
-
Base: K₃PO₄ (3.0 equiv) dissolved in H₂O.
-
Solvent: THF:H₂O (10:1 ratio).
Step-by-Step Procedure:
-
Preparation: Charge a vial with 2-Pyridyl MIDA boronate, Pd(OAc)₂, and XPhos.
-
Inerting: Evacuate and backfill with Argon (x3).
-
Solvent/Substrate: Add degassed THF and 2-Bromothiazole.
-
Activation: Add the aqueous K₃PO₄ solution (3.0 M, degassed).
-
Reaction: Heat to 60 °C for 4–24 hours. Note: MIDA coupling often works at lower temperatures than direct arylation.
-
Monitoring: Monitor the disappearance of the MIDA boronate by TLC (MIDA boronates are often silica stable, but the free acid is not).
-
Work-up: Dilute with Et₂O, wash with NaHCO₃ and Brine.
-
Purification: Flash chromatography.
Self-Validation Check:
-
Observation: The reaction mixture should remain relatively homogeneous (biphasic but no heavy precipitation of Pd black early on).
-
Troubleshooting: If protodeboronation (pyridine formation) is observed, lower the temperature and increase the catalyst loading to favor transmetalation over decomposition.
References
-
Direct Arylation Mechanism & Conditions: Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metalation-Deprotonation Pathway. Chemistry Letters, 39(11), 1118–1126. [Link]
-
MIDA Boronate Strategy: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2] Journal of the American Chemical Society, 132(22), 7600–7601. [Link]
-
Thiazole Regioselectivity: Roger, J., Pogan, F., & Doucet, H. (2009).[3] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.[3] [Link]
-
Negishi Alternatives (Zinc Reagents): Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013).[4] Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. [Link]
Sources
- 1. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 4. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
Application Note: Strategic Reagent Selection for Ether Linkage Formation in Heteroaryl Systems
Executive Summary & Strategic Decision Matrix
The formation of heteroaryl ethers is a cornerstone transformation in medicinal chemistry, critical for modulating solubility and metabolic stability in kinase inhibitors and GPCR ligands. However, the electronic diversity of heteroarenes—ranging from electron-deficient pyridines to electron-rich indoles—renders a "one-size-fits-all" protocol impossible.
Successful synthesis requires a mechanistic bifurcation based on the electronic nature of the heteroarene and the availability of the coupling partner. This guide delineates three primary methodologies:
-
SNAr (Nucleophilic Aromatic Substitution): For electron-deficient electrophiles.
-
Pd-Catalyzed Buchwald-Hartwig Coupling: For unactivated or sterically hindered systems (The "Gold Standard").
-
Cu-Catalyzed Chan-Lam Coupling: For oxidative coupling using boronic acids.[1]
Decision Matrix: Pathway Selection
The following logic flow dictates the optimal experimental approach:
Figure 1: Strategic decision tree for selecting the optimal C–O bond formation methodology based on substrate electronics and functional group availability.
Method A: Nucleophilic Aromatic Substitution (SNAr)
Best For: Electron-deficient heterocycles (Pyrimidines, Pyrazines, Triazines, Nitro-Pyridines).
Mechanistic Insight
In SNAr, the rate-determining step is often the formation of the Meisenheimer complex. Therefore, the "Cesium Effect" is critical here. Cesium Carbonate (Cs2CO3) is superior to K2CO3 or NaH because the large ionic radius of Cs+ forms a "loose" ion pair with the alkoxide, increasing its nucleophilicity in polar aprotic solvents [1].
Protocol: Cs2CO3 Mediated Etherification[2][3]
| Parameter | Specification |
| Solvent | DMF (Primary) or DMSO (Secondary). Must be anhydrous. |
| Base | Cs2CO3 (1.5 - 2.0 equiv) |
| Temperature | 60°C – 100°C |
| Concentration | 0.2 M – 0.5 M |
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the heteroaryl halide (1.0 equiv), the alcohol nucleophile (1.1 equiv), and anhydrous Cs2CO3 (1.5 equiv).
-
Solvation: Add anhydrous DMF. Note: If the alcohol is a solid, ensure it is fully dissolved before heating.
-
Reaction: Seal the vial and heat to 80°C. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over Na2SO4.
Critical Note: For less reactive substrates (e.g., unsubstituted pyridines), SNAr will fail. Switch immediately to Method B (Pd-Catalysis).
Method B: Palladium-Catalyzed C–O Coupling
Best For: Unactivated aryl chlorides/bromides, electron-rich heterocycles, and sterically hindered secondary alcohols.
Mechanistic Insight
Unlike C–N coupling, C–O coupling is plagued by a difficult reductive elimination step due to the high strength of the Pd–O bond. Furthermore, β-hydride elimination is a major side reaction when using aliphatic alcohols.
-
The Solution: Bulky biarylphosphine ligands.
-
RockPhos: The industry standard for sterically hindered substrates and primary alcohols [2].
-
tBuBrettPhos: Excellent for electron-rich aryl halides and ensuring rapid reductive elimination [3].
Protocol: RockPhos-Mediated Coupling[5]
| Parameter | Specification |
| Catalyst | RockPhos Pd G3 (1–3 mol%) |
| Base | Cs2CO3 (Mild) or NaOtBu (Strong) |
| Solvent | Toluene (Preferred) or Dioxane |
| Atmosphere | Inert (Argon/Nitrogen) - Strictly Required |
Step-by-Step Procedure:
-
Charge: In a glovebox or under active Argon flow, add RockPhos Pd G3 precatalyst (2 mol%), heteroaryl halide (1.0 equiv), and Cs2CO3 (1.5 equiv) to a vial.
-
Add Nucleophile: Add the alcohol (1.2 – 1.5 equiv).
-
Solvent: Add anhydrous Toluene (0.2 M). Cap tightly.
-
Reaction: Heat to 90°C for 12–18 hours.
-
Purification: Filter through a celite plug (eluting with DCM) to remove Pd black before column chromatography.
Figure 2: Simplified catalytic cycle highlighting the role of bulky ligands (RockPhos) in forcing Reductive Elimination over β-Hydride Elimination.
Method C: Copper-Catalyzed Chan-Lam Coupling
Best For: Synthesizing ethers from Heteroaryl Boronic Acids (not halides) and alcohols/phenols. Useful when the halide is unstable or unavailable.
Mechanistic Insight
This is an oxidative coupling occurring via a Cu(II)/Cu(III) cycle. Unlike Ullmann coupling (which requires high heat), Chan-Lam proceeds at room temperature but requires an oxidant (usually atmospheric O2).
-
Reagent: Cu(OAc)2 is the standard source.
-
Additives: Molecular sieves are crucial to absorb water generated during the reaction, which can inhibit the catalytic turnover [4].
Protocol: Oxidative Etherification[6]
| Parameter | Specification |
| Catalyst | Cu(OAc)2 (0.1 – 1.0 equiv) |
| Ligand | Pyridine (2.0 equiv) or DMAP |
| Oxidant | Atmospheric Air (Open flask or O2 balloon) |
| Solvent | DCM or DCE (Chlorinated solvents work best) |
| Additive | 4Å Molecular Sieves (Activated) |
Step-by-Step Procedure:
-
Charge: Add heteroaryl boronic acid (1.5 equiv), alcohol (1.0 equiv), Cu(OAc)2 (0.2 equiv for catalytic, 1.0 for difficult substrates), and 4Å MS to a flask.
-
Solvent: Add DCM (0.1 M).
-
Activation: Add Pyridine (2.0 equiv) slowly.
-
Oxidation: Stir vigorously open to the air (or attach an O2 balloon for faster rates).
-
Time: Reaction is slow; typically requires 24–48 hours at Room Temperature.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| SNAr: No Reaction | Heteroarene not electron-deficient enough. | Switch to Method B (Pd-Catalysis). SNAr rarely works on neutral pyridines. |
| Pd-Coupling: Dehalogenation | β-Hydride elimination occurring.[2] | Switch ligand to RockPhos or tBuBrettPhos . Lower temperature to 60°C. |
| Pd-Coupling: No Conversion | Catalyst poisoning by heteroatoms (N, S). | Increase catalyst loading to 5 mol%. Ensure "G3" precatalyst is used (not Pd(OAc)2 + Ligand). |
| Chan-Lam: Low Yield | Water accumulation or catalyst deactivation. | Add fresh 4Å Molecular Sieves. Refill O2 balloon. |
References
-
Cesium Effect in SNAr: F. Terrier, Nucleophilic Aromatic Displacement: The Influence of the Nitro Group, VCH, New York, 1991 . (Foundational Text). See also: Organic Process Research & Development2019 , 23, 1602.
-
RockPhos Development: Buchwald, S. L. et al. "A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols."[2] J. Am. Chem. Soc.[3]2012 , 134, 7384.
-
tBuBrettPhos Utility: Buchwald, S. L. et al. "Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols." Org.[1][4][3] Lett.2016 , 18, 1100.[3]
-
Chan-Lam Mechanism & Sieves: Lam, P. Y. S. et al. "Copper-promoted C-heteroatom bond cross-coupling with boronic acids and derivatives." Tetrahedron Lett.[5][6]1998 , 39, 2941.[6]
Sources
- 1. CHAN LAM COUPLING | PPTX [slideshare.net]
- 2. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations [academia.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. marmacs.org [marmacs.org]
Protocol for functionalizing the C-2 bromine position in pyridine derivatives
Application Note: Strategic Protocol for the Functionalization of C-2 Bromopyridine Derivatives
Executive Summary
The 2-bromopyridine scaffold is a "privileged structure" in drug discovery, yet it presents a dichotomy of reactivity. While the electron-deficient nature of the pyridine ring—amplified at the C-2 position by the adjacent nitrogen—facilitates Nucleophilic Aromatic Substitution (
This Application Note provides a validated decision matrix and detailed protocols to overcome these electronic biases. We prioritize high-activity catalyst systems (Buchwald G3/G4 precatalysts) and specific ligand architectures designed to prevent N-coordination.
Strategic Decision Matrix
Before selecting a protocol, the nature of the incoming nucleophile dictates the pathway. The C-2 position is unique because it supports both metal-catalyzed and metal-free pathways effectively, provided the conditions are tuned.
Figure 1: Decision tree for selecting the optimal functionalization pathway based on nucleophile class.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]
The Challenge: The "Pyridyl Trap." Standard ligands (
Validated Protocol
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Substrate | 2-Bromopyridine deriv.[10][6][11][12][13][14] | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Catalyst Source | Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |
| Ligand | SPhos | 0.04 (4 mol%) | Prevents N-poisoning |
| Base | K₃PO₄ (Tribasic) | 2.0 - 3.0 | Activates Boronate |
| Solvent | Toluene / Water (10:1) | 0.2 M | Biphasic system essential |
Step-by-Step Methodology:
-
Pre-complexation (Optional but Recommended): In a vial, mix Pd(OAc)₂ and SPhos in Toluene and stir at RT for 10 mins to generate the active catalytic species.
-
Charge Solids: Add the 2-bromopyridine, boronic acid, and finely ground K₃PO₄ to a reaction vessel equipped with a stir bar.
-
Solvent Addition: Add the Toluene/Water mixture. Note: Water is strictly required to form the reactive boronate species.
-
Degassing (CRITICAL): Sparge with Argon or Nitrogen for 10–15 minutes. Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.
-
Reaction: Seal the vessel and heat to 80–100°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[15]
Mechanistic Insight: SPhos creates a "protective shell" around the Palladium. The ortho-methoxy groups on the ligand also provide hemilabile coordination, stabilizing the Pd(0) intermediate during the transmetallation step.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
The Challenge: Reductive elimination of C-N bonds is difficult with electron-deficient pyridines. Furthermore, the amine nucleophile can compete for binding sites on the metal. The Solution: Use BrettPhos (for primary amines) or RuPhos (for secondary amines). For cost-sensitive scale-up, BINAP is a robust alternative.
Validated Protocol
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][9] | Role |
| Substrate | 2-Bromopyridine deriv.[10][6][11][12][13][14] | 1.0 | Electrophile |
| Amine | Primary/Secondary Amine | 1.2 | Nucleophile |
| Catalyst | Pd₂(dba)₃ | 0.01 (1 mol%) | Pd(0) Source |
| Ligand | BrettPhos | 0.02 (2 mol%) | Specialized for C-N |
| Base | NaOtBu | 1.4 | Strong base required |
| Solvent | 1,4-Dioxane | 0.2 M | High boiling point |
Step-by-Step Methodology:
-
Inert Atmosphere: This reaction is highly sensitive to moisture and air. Use a glovebox or strict Schlenk line techniques.
-
Charge Reagents: Add Pd₂(dba)₃, BrettPhos, NaOtBu, and the 2-bromopyridine to a dried reaction tube.
-
Add Amine/Solvent: If the amine is liquid, add it via syringe after the solvent. If solid, add with other solids.
-
Thermal Activation: Heat to 100°C . Conversion is usually rapid (1–4 hours).
-
Quench: Filter through a pad of Celite to remove Palladium black and insoluble salts.
Protocol C: Nucleophilic Aromatic Substitution ( )
The Challenge: Forcing conditions can degrade sensitive functional groups. The Advantage: No metal catalyst is required. The ring nitrogen acts as an internal electron-withdrawing group (similar to a nitro group), stabilizing the Meisenheimer intermediate.
Validated Protocol (Thiol/Alkoxide Displacement)
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][9] | Role |
| Substrate | 2-Bromopyridine deriv.[10][6][11][12][13][14] | 1.0 | Electrophile |
| Nucleophile | Thiophenol / Alcohol | 1.1 | Nucleophile |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 | Acid Scavenger |
| Solvent | DMF or DMSO | 0.5 M | Polar Aprotic is key |
Step-by-Step Methodology:
-
Dissolution: Dissolve the 2-bromopyridine and the nucleophile in dry DMF.
-
Base Addition: Add K₂CO₃.
-
Temperature:
-
Thiols:[11] Often proceed at Room Temperature (RT).
-
Alcohols: May require heating to 60–80°C.
-
Sterically hindered substrates: Heat to 120°C.
-
-
Workup: Pour the reaction mixture into ice water. The product often precipitates out. If not, extract with Et₂O (avoid EtOAc if DMF is present to prevent emulsion issues).
Troubleshooting & Optimization (The "Expertise" Pillar)
When standard protocols fail, consult this diagnostic guide.
| Symptom | Probable Cause | Corrective Action |
| No Conversion (Start Material Recovered) | Catalyst Poisoning (N-binding) | Switch to bulky ligands (XPhos/BrettPhos). Increase catalyst loading to 5 mol%. |
| Protodeboronation (Suzuki) | Unstable Boronic Acid | Switch to MIDA Boronates or Potassium Trifluoroborates salts. Reduce water ratio. |
| Homocoupling of Boronic Acid | Oxygen presence | Degas solvent more rigorously (Freeze-Pump-Thaw). |
| Low Yield in | Poor Solubility/Activation | Switch solvent to NMP (N-Methyl-2-pyrrolidone) and raise temp. Use Cs₂CO₃ (Cesium effect). |
Mechanistic Visualization: Catalyst Poisoning
Figure 2: Competition between productive oxidative addition and non-productive nitrogen coordination (poisoning).
References
-
Buchwald-Hartwig Amination of 2-Bromopyridines
-
Suzuki-Miyaura Coupling of 2-Pyridyl Systems
- Source: NIH / PubMed Central (Billingsley & Buchwald)
-
Protocol:
-
Catalyst Poisoning Mechanisms
-
Source: BenchChem Technical Support[10]
-
Analysis:
-
-
Nucleophilic Arom
) Mechanism:- Source: Master Organic Chemistry
-
Guide:
-
Lithium-Halogen Exchange Protocols
- Source: BYU ScholarsArchive
-
Protocol:
Sources
- 1. (a) Propose a mechanism for the reaction of 2-bromopyridine with ... | Study Prep in Pearson+ [pearson.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Solvent selection for 2-Bromo-3-(thiazol-2-yloxy)-pyridine recrystallization
Application Note: Solvent Selection & Recrystallization Protocol for 2-Bromo-3-(thiazol-2-yloxy)-pyridine
Abstract
This application note provides a rigorous technical framework for the purification of 2-Bromo-3-(thiazol-2-yloxy)-pyridine (CAS: 1263283-93-7 / Analogous structures), a critical heteroaryl ether intermediate used in the synthesis of Glucokinase Activators (GKAs) and other kinase inhibitors. We define a solvent selection strategy based on Hansen Solubility Parameters (HSP) and experimental solubility profiling. The guide details a validated protocol for removing common impurities—specifically unreacted 2-bromo-3-hydroxypyridine and inorganic coupling salts—to achieve >99% HPLC purity.
Introduction & Chemical Context
2-Bromo-3-(thiazol-2-yloxy)-pyridine is a bi-heteroaryl ether characterized by two basic nitrogen centers (pyridine N and thiazole N) and a lipophilic ether linkage.
-
Molecular Formula:
[1][2] -
Predicted LogP: ~2.5 – 2.8
-
Key Impurities:
-
2-Bromo-3-hydroxypyridine (Starting material, H-bond donor).
-
2-Bromothiazole (Starting material, volatile/lipophilic).
-
Inorganic Salts (
, from coupling).
-
The Challenge: The molecule exhibits "intermediate" polarity. It is too soluble in pure halogenated solvents (DCM) for effective crystallization but practically insoluble in water. The goal is to identify a solvent system that disrupts the crystal lattice at elevated temperatures (
Solvent Selection Strategy (The "Why")
The selection process relies on the "Like Dissolves Like" principle, refined by the interactions of the specific functional groups.
Theoretical Basis: Interaction Analysis
| Functional Group | Interaction Type | Solvent Implication |
| Pyridine Ring | Soluble in alcohols (H-bonding); requires disruption of stacking for dissolution. | |
| Thiazole Ring | Weak Base, Polarizable Sulfur | Soluble in polar aprotic solvents (EtOAc, THF). |
| Ether Linkage | Dipole-Dipole | Increases solubility in esters/ketones. |
| Bromine | Lipophilic, Heavy Atom | Increases solubility in non-polar solvents (Toluene) but aids crystal packing. |
Recommended Solvent Systems
Based on structural analogs (e.g., 2-bromo-3-methoxypyridine), the following systems are prioritized:
-
Ethanol (EtOH) / Water: The "Green" Standard.
-
Ethyl Acetate (EtOAc) / n-Heptane: The "Lipophilic" Alternative.
-
Isopropyl Alcohol (IPA): The "Single-Solvent" Approach.
Experimental Workflow: Solvent Screening
Before scale-up, perform this micro-screen to determine the Metastable Zone Width (MSZW).
Protocol 1: Solubility Screening (100 mg Scale)
-
Preparation: Place 100 mg of crude solid into 3 separate HPLC vials.
-
Solvent Addition:
-
Vial A: Add 0.5 mL Ethanol (absolute).
-
Vial B: Add 0.5 mL Ethyl Acetate.
-
Vial C: Add 0.5 mL IPA.
-
-
Heating: Heat blocks to reflux temperature for each solvent.
-
Observation: If solid remains, add solvent in 0.1 mL increments until dissolved (or up to 2.0 mL max).
-
-
Cooling: Allow vials to cool slowly to Room Temperature (RT), then to 4°C.
-
Assessment:
-
No Crystal: Solubility too high (Need anti-solvent).
-
Oiling Out: Impurities too high or cooling too fast.
-
Crystals:Success. Filter and check purity via HPLC.
-
Detailed Recrystallization Protocol (Scale-Up)
Target System: Ethanol/Water (Preferred for removal of polar phenol precursors).
Step-by-Step Methodology
-
Dissolution (
):-
Charge crude 2-Bromo-3-(thiazol-2-yloxy)-pyridine (e.g., 10 g) into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add Ethanol (95%) (approx. 5-7 volumes, i.e., 50-70 mL).
-
Heat to reflux (80°C).
-
Checkpoint: The solution should be clear. If particulates (salts) remain, perform a hot filtration through a celite pad or sintered glass funnel.
-
-
Nucleation & Anti-Solvent Addition:
-
Maintain temperature at 70-75°C.
-
Slowly add Deionized Water dropwise via an addition funnel.
-
End Point: Stop adding water when a faint, persistent turbidity (cloudiness) is observed.
-
Add a small amount of Ethanol (1-2 mL) to clear the turbidity (restore single phase).
-
-
Controlled Cooling (Crystallization):
-
Remove heat source and allow the flask to cool to RT slowly (approx. 10-20°C per hour).
-
Seeding (Optional but Recommended): At ~45°C, add a seed crystal of pure product to induce uniform crystal growth.
-
Once at RT, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the slurry using a Buchner funnel under vacuum.
-
Wash: Wash the filter cake with cold Ethanol/Water (1:1 ratio, ~2 volumes). Crucial: Do not use pure ethanol as it may redissolve the product.
-
Drying: Dry the solid in a vacuum oven at 40-45°C for 12 hours.
-
Visualization of Workflows
Diagram 1: Solvent Selection Decision Tree
This logic gate ensures the correct solvent system is chosen based on the crude material's behavior.
Caption: Decision tree for selecting the optimal solvent system based on initial solubility observations.
Diagram 2: Recrystallization Process Flow
Caption: Step-by-step unit operations for the purification of the target intermediate.
Results & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Compound is precipitating as a liquid before crystallizing. | 1. Re-heat to dissolve.2. Add seed crystals at a higher temperature.3. Slow down the cooling rate. |
| Low Yield | Solubility in mother liquor is too high. | 1. Increase the ratio of Anti-solvent (Water or Heptane).2. Cool to lower temperature (-10°C). |
| Inorganic Ash | Salts ( | Ensure Hot Filtration step is performed rigorously before cooling. |
| Yellow Color | Phenolic impurities or oxidation products. | Add 5% wt/wt Activated Carbon during the hot dissolution step, stir for 15 mins, then hot filter. |
References
-
University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Department of Chemistry. Retrieved from [Link]
- Pfizer Inc. (2008). Solvent Selection Guide for Medicinal Chemistry. Green Chemistry. (Contextual grounding for solvent classes).
-
PubChem. (2024). 2-(4-bromo-1,3-thiazol-2-yl)pyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine. EP0530524A1.[6] (Provides synthesis context for brominated pyridine intermediates). Retrieved from [Link]
Sources
- 1. PubChemLite - 2-(4-bromo-1,3-thiazol-2-yl)pyridine (C8H5BrN2S) [pubchemlite.lcsb.uni.lu]
- 2. echemi.com [echemi.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
Application Notes & Protocols: Microwave-Assisted Synthesis of Pyridine-Thiazole Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis
The pyridine ring is a fundamental scaffold in numerous pharmaceuticals, prized for its role in forming hydrogen bonds and its overall stability.[1] Similarly, the thiazole moiety is a cornerstone in medicinal chemistry, present in a wide array of drugs and exhibiting diverse biological activities such as antimicrobial and anticancer properties.[2][3] The strategic combination of these two heterocyclic systems into a single molecule, linked by an ether bridge, creates a class of compounds with significant potential in drug discovery. This hybrid structure offers a unique three-dimensional arrangement of heteroatoms and aromatic systems, making it an attractive target for modulating interactions with biological targets.
Traditionally, the synthesis of such ethers via methods like the Williamson ether synthesis involves long reaction times, high temperatures, and often the use of high-boiling, hazardous solvents.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, revolutionizing chemical synthesis by offering dramatic reductions in reaction times, often from hours or days to mere minutes.[5] This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[6][7]
This application note provides a detailed protocol for the synthesis of pyridine-thiazole ethers using microwave irradiation. It is designed for medicinal chemists and drug development professionals seeking to leverage this high-speed technology to accelerate hit-to-lead and lead optimization efforts.[5]
Scientific Principles of Microwave-Assisted Synthesis
Unlike conventional heating which relies on slow conduction and convection to transfer heat from the outside of a vessel to the reaction mixture, microwave synthesis heats the sample directly and volumetrically.[7] This is achieved through the interaction of the microwave's electric field with polar molecules in the reaction medium.[8] The primary mechanisms are:
-
Dipolar Polarization: Polar molecules, like the solvents and reactants in this synthesis, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid rotation and resulting intermolecular friction generates heat quickly and efficiently throughout the bulk of the material.[9][10]
-
Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions, which generate heat.[10]
This direct "in-core" heating leads to a rapid temperature increase, allowing reactions to reach their required activation energy much faster than with conventional methods.[9] This can result in significantly enhanced reaction rates, higher product yields, and often, cleaner reaction profiles with fewer by-products.[11]
General Reaction Scheme
The synthesis of pyridine-thiazole ethers can be efficiently achieved via a microwave-assisted nucleophilic aromatic substitution (SNAr) or Williamson-type ether synthesis. The general scheme involves the reaction of a hydroxy-substituted pyridine with a halo-substituted thiazole, or vice versa, in the presence of a base.
Caption: General reaction for microwave-assisted ether synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a model compound, 2-(pyridin-4-yloxy)thiazole.
Materials:
-
4-Hydroxypyridine (1.0 eq)
-
2-Chlorothiazole (1.0 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Microwave reactor vials (e.g., 10 mL) with stir bars
-
Dedicated microwave synthesizer
Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-hydroxypyridine (e.g., 100 mg, 1.05 mmol), 2-chlorothiazole (e.g., 138 mg, 1.16 mmol, 1.1 eq), and anhydrous potassium carbonate (e.g., 290 mg, 2.10 mmol, 2.0 eq).
-
Causality Note: Anhydrous K₂CO₃ is used as the base to deprotonate the hydroxyl group of the pyridine, forming the more nucleophilic pyridinoxide. An excess is used to drive the reaction to completion. DMF or DMSO are excellent solvents for this reaction due to their high boiling points and high dielectric constants, which allow them to efficiently absorb microwave energy and solvate the ions formed.[11]
-
-
Solvent Addition: Add 3-4 mL of DMF to the vial.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters:
-
Temperature: 150 °C (use a ramp time of 2 minutes)
-
Hold Time: 10 minutes
-
Power: Dynamic (The instrument will automatically adjust power to maintain the target temperature)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically below 50 °C) using the instrument's cooling system.
-
Work-up:
-
Open the vial and filter the reaction mixture to remove the K₂CO₃.
-
Transfer the filtrate to a separatory funnel and dilute with water (approx. 20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyridine-thiazole ether.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Data Presentation and Expected Results
The microwave-assisted protocol is expected to provide significantly higher yields in shorter times compared to conventional heating methods.
| Entry | Reactants (Pyridinol, Halothiazole) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Hydroxypyridine, 2-Chlorothiazole | K₂CO₃ | DMF | 150 | 10 | >85% |
| 2 | 3-Hydroxypyridine, 2-Bromothiazole | Cs₂CO₃ | DMSO | 160 | 15 | >80% |
| 3 | 2-Hydroxy-6-methylpyridine, 2-Chlorothiazole | K₂CO₃ | DMF | 150 | 12 | >90% |
Expected Characterization Data for 2-(pyridin-4-yloxy)thiazole:
-
¹H NMR: Protons on the pyridine ring will show characteristic shifts, with the protons ortho and meta to the ether linkage being distinct. The protons on the thiazole ring will also appear in the aromatic region. Protons on carbons adjacent to the ether oxygen typically resonate between δ 3.5-4.5 ppm, though in this aromatic system, shifts will be further downfield.[12][13]
-
¹³C NMR: The carbon atom of the pyridine ring attached to the ether oxygen will show a characteristic downfield shift, typically in the range of 160-165 ppm. Carbons adjacent to the ether oxygen generally absorb between δ 50-80 ppm, but in aromatic ethers, this is different.[13][14] The thiazole carbons will also have distinct chemical shifts.
-
IR Spectroscopy: The spectrum should show a characteristic C-O-C stretching vibration for the aryl ether around 1250 cm⁻¹.[13] Importantly, the broad O-H stretch from the starting 4-hydroxypyridine (around 3300 cm⁻¹) should be absent.[12]
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Bentham Science. [Link]
-
The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. [Link]
-
The impact of microwave synthesis on drug discovery. PubMed. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]
-
A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals. [Link]
-
Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]
-
Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PMC. [Link]
-
and four-armed pyridine-decorated thiazolo[5,4-d]thiazole fluorophores: synthesis, ph. AIR Unimi. [Link]
-
Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. Bentham Science Publisher. [Link]
-
Solvents for Nucleophilic Substitution Reactions. YouTube. [Link]
-
1H and 13C spectral assignment of 2(1H)-pyridone derivatives. PubMed. [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. ResearchGate. [Link]
-
(PDF) Synthesis of new 2‐pyridinone and thiazole derivatives containing coumarin moiety. ResearchGate. [Link]
-
Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. PMC. [Link]
-
Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. Read Chemistry. [Link]
-
1H- and 13C-NMR for. The Royal Society of Chemistry. [Link]
-
18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
-
Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed]. Chemistry Stack Exchange. [Link]
-
18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax. [Link]
Sources
- 1. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. tsijournals.com [tsijournals.com]
- 5. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions [orgchemres.org]
- 9. rroij.com [rroij.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. readchemistry.com [readchemistry.com]
- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Improving yield of 2-Bromo-3-(thiazol-2-yloxy)-pyridine synthesis
This technical guide addresses the synthesis and yield optimization of 2-Bromo-3-(thiazol-2-yloxy)-pyridine , a critical heteroaryl ether scaffold often employed in medicinal chemistry (e.g., glucokinase activators, kinase inhibitors).
The synthesis relies on the formation of a C–O bond between a 3-hydroxypyridine derivative and a 2-halothiazole . The primary challenge is achieving high conversion while preserving the chemically sensitive bromine handle on the pyridine ring for downstream functionalization.
Part 1: Core Synthesis Strategy
The most robust route is a Nucleophilic Aromatic Substitution (S_NAr) . The 2-position of the thiazole ring is sufficiently electron-deficient to undergo displacement by the phenoxide anion of 3-hydroxypyridine.
Reaction Scheme
-
Nucleophile: 2-Bromo-3-hydroxypyridine (acts as the phenol).
-
Electrophile: 2-Chlorothiazole or 2-Bromothiazole.
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).
-
Solvent: DMF, DMSO, or NMP (Polar Aprotic).
Figure 1: Optimized workflow for the S_NAr synthesis of 2-Bromo-3-(thiazol-2-yloxy)-pyridine.
Part 2: Optimized Experimental Protocol
This protocol is designed to minimize the most common failure mode: hydrolysis of the halothiazole before coupling occurs.
Materials & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2-Bromo-3-hydroxypyridine | Nucleophile | 1.0 | Limiting reagent. |
| 2-Chlorothiazole | Electrophile | 1.2 - 1.5 | Excess compensates for volatility/hydrolysis. |
| Cesium Carbonate (Cs₂CO₃) | Base | 2.0 | Preferred over K₂CO₃ for higher solubility in DMF. |
| DMF (Anhydrous) | Solvent | [0.2 M] | CRITICAL: Must be <50 ppm water. |
Step-by-Step Procedure
-
Deprotonation (The "Dry" Step):
-
Charge a flame-dried flask with 2-Bromo-3-hydroxypyridine (1.0 eq) and Cs₂CO₃ (2.0 eq).
-
Add anhydrous DMF. Stir at Room Temperature (RT) for 30 minutes.
-
Why? This ensures formation of the pyridin-3-olate anion before the electrophile is exposed to heat, reducing side reactions.
-
-
Addition & Reaction:
-
Add 2-Chlorothiazole (1.2 eq).[1]
-
Heat the mixture to 90°C . Monitor by LCMS every 2 hours.
-
Target: Product mass [M+H]⁺ ≈ 257/259 (1:1 Br pattern).
-
-
Workup:
-
Cool to RT. Pour into water (5x reaction volume).
-
Extract with EtOAc (3x).
-
Wash combined organics with LiCl (5% aq) to remove residual DMF (crucial for clean NMR).
-
Dry over Na₂SO₄ and concentrate.
-
Part 3: Troubleshooting Guide
Scenario A: Low Yield (<30%) with Unreacted Pyridinol
-
Diagnosis: The reaction stalled.[2] This is often due to the hydrolysis of 2-chlorothiazole by trace water in the solvent. The resulting 2-hydroxythiazole is unreactive.
-
Solution:
-
Use freshly opened anhydrous DMF or dry existing DMF over 4Å molecular sieves for 24h.
-
Switch electrophile to 2-Bromothiazole (more reactive, though more expensive).
-
Increase temperature to 110°C, but do not exceed 120°C (risk of decomposing the pyridine bromine).
-
Scenario B: Formation of "Double-Coupled" Impurities
-
Diagnosis: The bromine at position 2 of the pyridine ring is also a leaving group. If the reaction is too hot or the base too strong, the product can react with another equivalent of pyridinol.
-
Solution:
-
Strictly control temperature (keep <100°C).
-
Do not use stronger bases like NaH, which promote competing S_NAr at the pyridine C2 position.
-
Scenario C: N-Alkylation vs. O-Alkylation
-
Context: 3-Hydroxypyridines can react at the Nitrogen (pyridone formation) or Oxygen (ether formation).
-
Insight: For S_NAr reactions with heteroaryl halides, O-alkylation is kinetically and thermodynamically favored due to the restoration of aromaticity in the pyridine ring. N-alkylation is typically seen with alkyl halides (e.g., MeI), not aryl halides.
-
Confirmation: Check 13C NMR. The C-O carbon typically shifts downfield (~150-160 ppm) compared to the carbonyl of a pyridone (~165+ ppm).
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Ullmann Coupling (Cu-catalyzed) instead of S_NAr?
Yes. If the S_NAr reaction is sluggish (e.g., using electron-rich thiazoles), use CuI (10 mol%) , Picolinic acid (20 mol%) , and K₃PO₄ in DMSO at 90°C. However, S_NAr is generally cleaner because copper removal is difficult in polar heterocycles.
Q2: Why is my product an oil that won't crystallize?
Residual DMF often prevents crystallization. Perform a LiCl wash during workup or use a heptane/EtOAc azeotrope on the rotovap to pull off traces of DMF. The pure compound is a solid (MP ~80-100°C range).
Q3: Is the 2-bromo group on the pyridine stable at 100°C?
Generally, yes. The 3-alkoxy group donates electron density into the pyridine ring, slightly deactivating the 2-position toward nucleophilic attack, protecting the bromine from displacement by the solvent or excess base.
References
-
S_NAr Mechanism on Heterocycles : Nucleophilic Aromatic Substitution on Fluoropyridines and Related Heterocycles. BenchChem Application Notes. Link
-
Thiazole Reactivity : Synthesis and Chemistry of Thiazole Derivatives. Scholaris Thesis Repository. Link
-
Ullmann Ether Synthesis : Copper-Catalyzed Ullmann-Type Coupling. Organic Chemistry Portal. Link
-
Base Effects in Alkylation : N- versus O-alkylation: utilizing NMR methods. PubMed (Bioorg Med Chem Lett). Link
-
Safety Data : 2-Bromo-3-(thiazol-2-yloxy)-pyridine SDS. ECHEMI. Link
Sources
Purification of 2-Bromo-3-(thiazol-2-yloxy)-pyridine by column chromatography
Technical Support Center: Purification of 2-Bromo-3-(thiazol-2-yloxy)-pyridine
Executive Summary & Compound Analysis
User Query: "I am struggling to isolate pure 2-Bromo-3-(thiazol-2-yloxy)-pyridine. The peaks are tailing, and I suspect co-elution with the starting phenol."
Scientist's Analysis:
This molecule presents a "double-trouble" scenario for normal phase chromatography. It contains two basic nitrogen atoms (pyridine
-
The Interaction Problem: The basic nitrogens act as Lewis bases, forming hydrogen bonds with the acidic silanol groups (
) on standard silica gel. This causes severe peak tailing (streaking). -
The Impurity Profile: The synthesis likely involves the coupling of 2-bromo-3-hydroxypyridine (SM1) with a thiazole electrophile. SM1 is phenolic and highly polar; however, if it ionizes or aggregates, it can smear into your product fractions.
Pre-Run Diagnostics (TLC & Solubility)
Q: My TLC spots are streaking. How do I determine the true
A: Streaking on TLC indicates that your column will fail without modification. You must "deactivate" the silica.[1]
-
The Fix: Prepare a TLC dip of 10% Triethylamine (TEA) in Ethyl Acetate . Dip your empty TLC plate into this, let it dry, and then spot your compound.
-
Eluent Modification: Run the TLC using Hexane/Ethyl Acetate (e.g., 7:3) with 1% TEA added to the mobile phase.
-
Expected Relative Retention (
):-
2-Bromothiazole (if present): High
(Non-polar). -
Product (Ether): Mid
(0.3 – 0.5 in 30% EtOAc/Hex). -
2-Bromo-3-hydroxypyridine (SM1):[2] Low
(Polar/Streaking).
-
Q: The crude is not dissolving in Hexane/EtOAc. Can I load it in DCM?
A: Avoid liquid loading in strong solvents like DCM (Dichloromethane) if possible.
-
The Risk: DCM is a strong solvent. If you load a concentrated DCM solution onto a column equilibrated in Hexane, the sample will travel down the column faster than the eluent can equilibrate, causing "band broadening" and loss of resolution.
-
Recommended Protocol: Use Dry Loading .
-
Dissolve crude in minimal DCM/MeOH.
-
Add Celite 545 or Silica Gel (1:2 ratio of crude:solid).
-
Rotovap to dryness (free-flowing powder).
-
Load the powder on top of the packed column.
-
Method Optimization (The "Anti-Tailing" Protocol)
Q: Which stationary phase and mobile phase combination yields the best separation?
A: Standard silica is acceptable only if you use a modifier. For repeated large-scale purification, consider Amine-functionalized silica.
Option A: Standard Silica (Cost-Effective)
-
Stationary Phase: Silica Gel 60 (
). -
Mobile Phase: Hexane / Ethyl Acetate + 1% Triethylamine (TEA) .
-
Gradient: 0%
40% EtOAc. -
Note: Flush the column with pure solvent after the run to remove TEA if the column is reusable, though TEA is difficult to strip completely.
Option B: Amine-Functionalized Silica (High Performance)
-
Stationary Phase:
-Silica (Amino-bonded). -
Mobile Phase: Hexane / Ethyl Acetate (No TEA required).
-
Benefit: The bonded amine groups shield the acidic silanols, preventing the pyridine nitrogen from sticking. This yields sharp, symmetrical peaks.
Comparison of Solvent Systems:
| System | Components | Additive | Application | Pros/Cons |
| System A | Hexane / EtOAc | 1% TEA | Standard Purification | Pros: Cheap. Cons: TEA smells; must be removed from product (high vac). |
| System B | DCM / MeOH | 1% | Polar Impurities | Pros: High solubility. Cons: Poor resolution for non-polar impurities; silica dissolves slightly in MeOH >10%. |
| System C | Toluene / Acetone | None | Orthogonal Selectivity | Pros: Good for separating regioisomers. Cons: Toluene is hard to evaporate (high BP). |
Troubleshooting Logic (Decision Tree)
Q: I have co-elution. How do I decide what to change?
A: Follow this logic flow to diagnose the root cause of the separation failure.
Figure 1: Troubleshooting logic for separation of basic heteroaromatics.
Detailed Experimental Protocol
Scenario: Purification of 5.0 g crude reaction mixture containing 2-Bromo-3-(thiazol-2-yloxy)-pyridine.
Materials:
-
Silica Gel 60 (200 g).
-
Column diameter: 4–5 cm.
-
Eluent A: Hexane + 1% Triethylamine.
-
Eluent B: Ethyl Acetate + 1% Triethylamine.
Step-by-Step Procedure:
-
Column Packing:
-
Slurry pack the silica using 100% Eluent A .
-
Crucial: Flush the column with at least 2 column volumes (CV) of Eluent A to ensure the silica is basic (neutralized by TEA) before the compound touches it.
-
-
Sample Loading (Dry Load):
-
Dissolve the 5.0 g crude in 20 mL DCM.
-
Add 10 g Celite 545.
-
Evaporate solvent until a dry, free-flowing powder remains.
-
Pour powder gently onto the sand bed of the column. Add a second layer of sand on top.[1]
-
-
Elution Gradient:
-
0–5 mins: Isocratic 100% Eluent A (Elutes non-polar impurities/bromothiazole).
-
5–20 mins: Linear gradient to 20% Eluent B.
-
20–40 mins: Linear gradient to 40% Eluent B (Product typically elutes here).
-
40+ mins: Flush with 100% EtOAc (Elutes polar phenol SM).
-
-
Post-Run Analysis:
-
Combine fractions.
-
TEA Removal: TEA has a boiling point of ~89°C. It will co-evaporate with solvent, but traces may remain. Dry the final product under high vacuum (< 5 mbar) at 40°C for 4 hours to remove residual amine.
-
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43, 2923–2925. Link
-
Biotage. Strategies for Flash Chromatography: Purifying Basic Compounds. Biotage Knowledge Base. Link
-
Reich, H. J. Values of pKa in DMSO and Water. University of Wisconsin-Madison Chemistry Data. (Reference for Pyridine/Thiazole basicity). Link
-
SiliCycle. SiliCycle Application Note: Purification of Basic Compounds using Amine-Functionalized Silica. SiliCycle Inc.Link
Sources
Minimizing side reactions in heteroaryl ether synthesis
Technical Support Center: Heteroaryl Ether Synthesis Module ID: HES-2026-OPT Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Portal
You have accessed the advanced troubleshooting module for Heteroaryl Ether Synthesis . This guide addresses the "electronic mismatch" inherent in these reactions: coupling electron-rich alcohols with electron-deficient (or neutral) heterocycles.
Our goal is to minimize the three "Silent Killers" of yield:
-
Protodehalogenation (Reduction of the aryl halide).
-
Hydrolysis (Formation of the phenol side-product).
-
Regio-scrambling (N- vs. O-alkylation or C2 vs. C4 substitution).
Module 1: Diagnostic Triage (Method Selection)
User Query: "I am seeing low conversion. Should I switch from SNAr to Palladium catalysis?"
Scientist Response: Do not switch blindly. The choice between Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig/Ullmann) is dictated by the LUMO energy of your electrophile.
-
Use SNAr if: Your heterocycle is highly electron-deficient (e.g., pyrimidines, triazines, nitropyridines). The rate-determining step is the formation of the Meisenheimer complex.
-
Use Pd-Catalysis if: Your heterocycle is electron-neutral or electron-rich (e.g., simple pyridines, quinolines, thiophenes). SNAr will fail here due to high activation energy.
Decision Matrix Visualization:
Figure 1: Decision tree for selecting the synthesis pathway based on substrate electronics and associated primary risks.
Module 2: Troubleshooting SNAr (The "Classical" Route)
Issue A: The Hydrolysis Trap Symptom: LCMS shows mass [M-X+OH] (Phenol formation) instead of [M-X+OR] (Ether).
Root Cause: Water is a better nucleophile than your alcohol. In SNAr, trace hydroxide (formed from wet hygroscopic bases like Cs2CO3 or KOH) attacks the activated halide.
Corrective Protocol:
-
Base Switch: Switch from hydroxide/carbonate bases to NaH (Sodium Hydride) or LiHMDS . These generate the alkoxide irreversibly and eliminate water generation.
-
The "Phase Transfer" Fix: If you must use mild bases (e.g., for base-sensitive substrates), use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB). The organic-soluble alkoxide reacts faster than the aqueous hydroxide can migrate.
Issue B: Regioselectivity (N- vs. O-Alkylation) Symptom: Reaction of a hydroxypyridine or pyridone yields the N-alkylated product instead of the O-alkylated ether.
Mechanism: Ambident nucleophiles (like pyridones) follow HSAB (Hard Soft Acid Base) Theory .
-
N-alkylation is often thermodynamically favored and controlled by orbital overlap (Soft-Soft).
-
O-alkylation is charge-controlled (Hard-Hard).
Corrective Protocol:
-
To favor O-Alkylation: Use Silver Carbonate (Ag2CO3) . The silver coordinates the nitrogen lone pair, blocking the N-site and forcing reaction at the oxygen [1].
-
Solvent Control: Switch to non-polar solvents (Toluene, Hexane). Polar aprotic solvents (DMF, DMSO) solvate the cation, leaving the "naked" anion to attack via its most nucleophilic site (often Nitrogen).
Module 3: Troubleshooting Pd-Catalysis (Buchwald-Hartwig)
Issue C: Protodehalogenation (The "Reduction" Dead End) Symptom: The aryl halide (Ar-X) is converted to the reduced arene (Ar-H). The alcohol is oxidized to a ketone/aldehyde.
Root Cause:
This is the most common failure mode in C-O coupling. After oxidative addition, the Pd-Alkoxide intermediate undergoes
Mechanistic Pathway & Intervention:
Figure 2: The kinetic competition between productive Reductive Elimination and destructive
Corrective Protocol:
-
Ligand Selection: You must use bulky, electron-rich biaryl phosphine ligands.[1]
-
Primary Alcohols: Use RockPhos or AdBippyPhos . These ligands create a "steric wall" that destabilizes the Pd-Alkoxide complex, accelerating reductive elimination [2].
-
Secondary Alcohols: Use tBuBrettPhos .
-
-
Substrate Modification: If possible, use deuterated alcohols (R-CD2OH). The Kinetic Isotope Effect (KIE) slows down
-hydride elimination, allowing reductive elimination to compete.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Issue D: Catalyst Poisoning by Heterocycles Symptom: Reaction stalls immediately. Adding more catalyst does nothing.
Root Cause: Nitrogen atoms in your substrate (pyridines, imidazoles) bind to the Palladium, displacing the phosphine ligand and forming an inactive "Pd-dead" species.
Corrective Protocol:
-
Pre-catalysts: Do not use Pd2(dba)3 + Ligand. Use G3-Palladacycle Pre-catalysts (e.g., RockPhos Pd G3).[1] These release the active L-Pd(0) species only upon activation by base, preventing early-stage poisoning [3].
Module 4: Validated Experimental Protocols
Protocol A: General RockPhos Conditions (Pd-Catalyzed)
Best for: Electron-neutral heteroaryl chlorides/bromides with primary alcohols.
| Component | Equivalents | Notes |
| Heteroaryl Halide | 1.0 | Aryl Chlorides are often preferred over Iodides (Iodides can inhibit Pd). |
| Alcohol | 1.5 - 2.0 | Excess required to outcompete trace water. |
| Catalyst | 2 - 4 mol% | RockPhos Pd G3 (Sigma-Aldrich). |
| Base | 1.5 | Cs2CO3 (Must be anhydrous/freshly ground). |
| Solvent | [0.2 M] | Toluene (Degassed). |
| Temp | 90 °C | Run for 12-18 hours. |
Step-by-Step:
-
Charge a vial with Heteroaryl Halide (1.0 equiv), RockPhos Pd G3 (2 mol%), and Cs2CO3 (1.5 equiv).
-
Evacuate and backfill with Argon (x3).
-
Add Toluene and Alcohol via syringe.
-
Seal and heat to 90 °C.
-
QC Check: If LCMS shows Ar-H (reduced product), lower temp to 70 °C and increase catalyst loading to 5 mol%.
Protocol B: High-Selectivity SNAr
Best for: 2,4-Dichloropyrimidine or similar highly reactive electrophiles.
| Component | Equivalents | Notes |
| Substrate | 1.0 | e.g., 2,4-Dichloropyrimidine.[2] |
| Alcohol | 1.05 | Slight excess only to prevent bis-addition. |
| Base | 1.1 | DIPEA (Hünig's Base). Avoids metal cations. |
| Solvent | [0.1 M] | THF (0 °C to RT). |
Step-by-Step:
-
Dissolve substrate in THF and cool to 0 °C (Ice bath).
-
Add Alcohol.
-
Add DIPEA dropwise over 15 minutes.
-
Why this works: The low temperature and non-ionic base minimize the "background" hydrolysis reaction and favor the kinetic product (usually C4 substitution over C2 due to steric approach) [4].
References
- Regioselective Alkylation: T. Eicher, S. Hauptmann, The Chemistry of Heterocycles, Wiley-VCH, 2003.
-
RockPhos Ligand Development: Anderson, K. W., et al.[3] "The Selective Reaction of Aryl Halides with Potassium Hydroxide: Synthesis of Phenols." J. Am. Chem. Soc.[3][4]2006 , 128, 10694.
-
Precatalyst Utility: Bruno, N. C., et al. "Buchwald-Hartwig Amination Using a Pd-G3 Precatalyst."[1] Chemical Science2013 , 4, 916.
-
SNAr Regioselectivity: Findings based on standard kinetic control principles in pyrimidine chemistry; see Journal of Medicinal Chemistry structure-activity relationship studies regarding 2,4-dichloropyrimidine functionalization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Solubility issues with 2-Bromo-3-(thiazol-2-yloxy)-pyridine in DMSO
Technical Support Center: Solubility & Handling Guide Subject: 2-Bromo-3-(thiazol-2-yloxy)-pyridine in DMSO Case ID: SOL-PYR-THZ-001[1][2]
Executive Summary & Diagnostic Triage
The Molecule: 2-Bromo-3-(thiazol-2-yloxy)-pyridine is a heteroaryl ether intermediate.[1][2] Structurally, it possesses two aromatic systems (pyridine and thiazole) linked by an oxygen atom.[2][3][4] The Problem: Users frequently report that this compound forms a persistent suspension, "oils out" upon thawing, or precipitates upon dilution into aqueous buffers.[2]
Immediate Action Required (The "Stop & Check" List): Before attempting aggressive solubilization, verify the following three parameters. 90% of solubility failures with this scaffold stem from these variables.
| Parameter | Diagnostic Check | Why this matters? |
| 1. Purity (Salt Contamination) | Does the residue look like "white sand" that settles instantly? | Synthesis Artifacts: This compound is often synthesized via SNAr or Ullmann coupling using inorganic bases (K₂CO₃, Cs₂CO₃).[2] These salts are insoluble in DMSO. You may be trying to dissolve a salt contaminant, not the drug. |
| 2. DMSO Water Content | Is the DMSO bottle >1 month old or unsealed? | Hygroscopicity: DMSO absorbs atmospheric water.[5][6] This compound is lipophilic (LogP ~2.5). Even 1-2% water accumulation in DMSO can drastically reduce solubility, causing "crashing out."[1][2] |
| 3. Thermal History | Was the stock solution frozen at -20°C? | Cryo-Precipitation: Freeze-thaw cycles promote crystal lattice formation that is thermodynamically more stable than the amorphous solid, requiring higher energy to re-dissolve.[1] |
Technical Deep Dive: The Physics of Dissolution
To solve the issue, we must understand the intermolecular forces at play.
A. Lattice Energy vs. Solvation Energy
This molecule is relatively planar. The pyridine and thiazole rings, despite the ether linker, can adopt conformations that maximize
-
The Barrier: The crystal lattice energy (energy holding the solid together) is high due to these stacking interactions and the dipole-dipole interactions from the Bromine and Nitrogen atoms.
-
The Solvent: DMSO is a polar aprotic solvent.[7] It dissolves compounds by disrupting these dipoles. However, if the crystal lattice is too stable (e.g., aged or annealed crystals), DMSO needs kinetic energy (heat/sonication) to penetrate the lattice.[2]
B. The "Water Effect" (The Anti-Solvent) DMSO is miscible with water, but 2-Bromo-3-(thiazol-2-yloxy)-pyridine is hydrophobic.[1][2]
-
When DMSO absorbs water (from air), the water molecules cluster around the DMSO sulfoxide groups.
-
This reduces the "free" DMSO available to solvate the hydrophobic drug.
-
Result: The compound aggregates and precipitates.
Interactive Troubleshooting Logic
The following diagram outlines the decision matrix for handling solubility issues.
Figure 1: Diagnostic logic flow for identifying the root cause of insolubility based on visual characteristics of the precipitate.
Validated Solubilization Protocols
Protocol A: Standard Stock Preparation (10 mM - 50 mM)
Use this for fresh powder.[1][2]
-
Weighing: Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching, though less critical for this specific molecule).
-
Solvent Addition: Add Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).
-
Critical: Do not use DMSO that has been sitting open on the bench.
-
-
Vortex: Vortex at max speed for 60 seconds.
-
Sonication (The Key Step):
-
Place the vial in an ultrasonic water bath.[5]
-
Frequency: 40 kHz.
-
Duration: 5–10 minutes.
-
Temperature: Allow the bath to warm slightly (up to 40°C is safe for this compound).
-
-
Visual Check: Hold against a light. The solution should be clear. If "schlieren" lines (wavy optical distortions) are visible, it is not fully mixed—vortex again.[2]
Protocol B: The "Rescue" Method (For Frozen/Crashed Stocks)
Use this if a stored tube has precipitated.
-
Thaw: Completely thaw the vial at Room Temperature (RT). Do not open the cap while cold (this introduces condensation).
-
Heat Cycle: Incubate at 37°C for 15 minutes.
-
Pulse Sonication: Sonicate for 30 seconds, then vortex. Repeat 3 times.
-
Centrifugation (Diagnostic): Spin at 13,000 rpm for 5 minutes.
-
Outcome: If a pellet forms, the compound may have degraded or the DMSO is too wet. Transfer the supernatant to a fresh tube and re-quantify concentration via UV/HPLC before use.
-
Frequently Asked Questions (FAQ)
Q1: Can I heat the solution to 60°C to force it into solution? A: We recommend capping heating at 40-45°C . While the ether linkage is chemically stable, high temperatures in DMSO can accelerate oxidation or side reactions with trace impurities. If it doesn't dissolve at 40°C with sonication, it is likely an inorganic impurity or the concentration is physically impossible for the solvent quality.
Q2: I need to dilute this into cell culture media, but it precipitates immediately. A: This is the "Solvent Shock" effect.
-
The Fix: Do not blast the DMSO stock directly into the media.
-
Step-wise Dilution: Dilute the DMSO stock 1:10 into an intermediate solvent (like PEG-400 or pure ethanol) before adding to the media.
-
Mixing Speed: Add the stock to the media while vortexing the media rapidly to prevent local high-concentration hotspots where precipitation nucleates.
Q3: Is the compound light sensitive? A: Pyridine-thiazole derivatives can be susceptible to photo-oxidation over long periods.[1] Store stocks in amber vials or wrapped in foil at -20°C.
Q4: My compound looks like a gel in DMSO. A: This indicates a "gelation" phenomenon, often caused by high concentrations (>100 mM) where the molecule forms a supramolecular network. Dilute to <50 mM.
Chemical Stability & Pathway Visualization
Users often worry that insolubility implies decomposition. The diagram below illustrates the stability profile and potential degradation risks in DMSO.
Figure 2: Stability profile indicating that insolubility at room temperature is rarely due to chemical degradation, but rather physical aggregation.[1][2]
References
-
BenchChem. (2025).[5] Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Retrieved from [2]
-
SelleckChem. (n.d.). Handling DMSO stock solutions and precipitation issues. Retrieved from
-
Popa-Burke, I., et al. (2014).[2][8] Compound precipitation in high-concentration DMSO solutions.[1][8][9] Journal of Biomolecular Screening, 19(9), 1302-1308.[2][8][9] Retrieved from
-
PubChem. (2025).[10] 2-Bromo-3-(thiazol-2-yloxy)-pyridine Compound Summary. Retrieved from [1][2]
-
Echemi. (2025).[3][10] Safety Data Sheet: 2-Bromo-3-(thiazol-2-yloxy)-pyridine.[1][2][11] Retrieved from [1][2]
Sources
- 1. Buy 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide [smolecule.com]
- 2. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Bromo-3-methylpyridine | C6H6BrN | CID 220832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Optimizing reaction temperature for thiazole-pyridine coupling
Topic: Optimizing Reaction Temperature & Conditions Ticket ID: THC-PYR-0042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Goldilocks" Dilemma
Welcome to the Technical Support Center. If you are reading this, you are likely struggling with one of the most notorious challenges in medicinal chemistry: coupling two electron-deficient heteroarenes—specifically thiazoles and pyridines .
This is not a standard Suzuki-Miyaura coupling.[1][2] The reaction landscape here is a minefield defined by the "2-Pyridyl Problem" and the inherent instability of thiazolyl-boronates. Temperature is your primary control lever, but it works against you in two ways:
-
Too Low (<60°C): The electron-deficient rings fail to undergo oxidative addition; the pyridine nitrogen coordinates to Palladium, poisoning the catalyst.
-
Too High (>100°C): Rapid protodeboronation occurs. Your boronic acid destroys itself faster than it can couple.
This guide synthesizes field-proven troubleshooting steps to navigate this thermal window.
Module 1: Troubleshooting Guides (Q&A)
Ticket #1: "My boronic acid disappears, but no product forms."
User Question:
I am running a coupling between 2-bromothiazole and 2-pyridineboronic acid at 100°C in Dioxane/Water. After 1 hour, LCMS shows the halide is untouched, but the boronic acid is completely gone. What happened?
Technical Diagnosis: You are a victim of Rapid Protodeboronation . 2-Pyridyl (and 2-thiazolyl) boronic acids are exceptionally unstable. Under standard Suzuki conditions (aqueous base, heat), they form a zwitterionic intermediate that facilitates the cleavage of the C-B bond, replacing it with a C-H bond (hydrodeboronation). This reaction has a lower activation energy than the transmetallation step you want.
The Fix:
-
Lower the Temperature: Drop to 60–65°C . While this slows the coupling, it drastically reduces the rate of deboronation.
-
Switch Reagents: If possible, swap the polarity. Use 2-pyridyl bromide and thiazole-boronate . (Note: Thiazole-2-boronates are also unstable; Thiazole-4/5-boronates are more robust).
-
Use "Slow-Release" Reagents: Switch from free boronic acids to MIDA boronates or Trifluoroborates .[3] These hydrolyze slowly, keeping the concentration of the unstable free acid low ("Just-in-Time" release).
-
Anhydrous Conditions: Remove water. Use CuI (Copper(I) Iodide) as a co-catalyst (Stille-type mechanism hybrid) or use anhydrous bases like Cs₂CO₃ in DMF/Toluene to prevent the hydrolytic pathway.
Ticket #2: "The reaction stalls at 50% conversion, even with fresh catalyst."
User Question:
I lowered the temperature to 60°C to save the boronic acid. Now the reaction stops halfway. Adding more catalyst doesn't help. Why?
Technical Diagnosis:
This is Catalyst Poisoning via N-Coordination .
Pyridines and thiazoles possess basic nitrogens with lone pairs that bind strongly to the Palladium center (
The Fix:
-
Ligand Overhaul: You need a bulky, electron-rich ligand that sterically crowds the metal center, preventing the nitrogen from binding.
-
Recommendation:XPhos , RuPhos , or CataCXium A .
-
-
The "Pd-PEPPSI" Protocol: Switch to Pd-PEPPSI-IPent or Pd-PEPPSI-IPr . These pre-catalysts are designed specifically for difficult heteroaryl couplings and are highly resistant to breakdown.
-
Microwave Pulse: Instead of a long soak at 60°C, use Microwave irradiation at 100°C for 10-20 minutes . The rapid heating ramp can outpace the poisoning/degradation pathways.
Module 2: Visualizing the Failure Modes
To understand why your yield is low, you must identify which "Trap" your reaction fell into.
Figure 1: Decision Matrix for diagnosing failure modes in Thiazole-Pyridine couplings based on LCMS data.
Module 3: The "Gold Standard" Optimization Protocol
Do not guess. Run this 4-vial screen to determine the optimal thermal/ligand window.
Base Conditions: 0.1 mmol scale, 0.1 M concentration. Solvent: 1,4-Dioxane : Water (4:1) degassed. Base: K₃PO₄ (3.0 equiv).
| Vial ID | Catalyst System (5 mol%) | Temperature | Rationale |
| A | Pd(dppf)Cl₂ · DCM | 80°C (Oil Bath) | The Baseline. Robust, standard for heteroaryls. If this fails, the problem is severe. |
| B | XPhos Pd G3 | 80°C (Oil Bath) | The Steric Shield. Bulky ligand prevents N-poisoning from thiazole/pyridine. |
| C | Pd-PEPPSI-IPent | 60°C (Oil Bath) | The Stabilizer. High activity at lower temp to prevent protodeboronation. |
| D | XPhos Pd G3 | 100°C (Microwave) | The "Shock" Method. Fast heating (10 min) to outrun decomposition kinetics. |
Data Interpretation:
-
Best Yield in C? Your substrate is thermally unstable. Stick to <65°C.[4]
-
Best Yield in D? Your substrate has a high activation barrier (sluggish). You need heat + active ligands.
-
All Fail? Switch to Anhydrous Conditions : Pd(OAc)₂ / XPhos / Cs₂CO₃ / Toluene at 100°C.
Module 4: Mechanistic Insight (Why Temperature Matters)
The reaction profile of 2-pyridyl boronates is unique because the mechanism of decomposition competes directly with the transmetallation step.
Figure 2: Kinetic competition between decomposition and coupling. Note that decomposition is often favored at high temperatures.
References
-
BenchChem Technical Support. (2025).[3][5] Protodeboronation of 2-Pyridylboronic Acids: Troubleshooting & Optimization. Retrieved from
-
Luttens, A., et al. (2022).[2] Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405.[6] Retrieved from
-
Krasovskiy, A., & Lipshutz, B. H. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.[1] Angewandte Chemie International Edition. Retrieved from
-
Driver, T. G., & Hartwig, J. F. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[2] Journal of the American Chemical Society. Retrieved from
Sources
- 1. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 2-Bromo-3-(thiazol-2-yloxy)-pyridine under basic conditions
Technical Support Center: Stability of 2-Bromo-3-(thiazol-2-yloxy)-pyridine
Executive Summary: Stability Profile
2-Bromo-3-(thiazol-2-yloxy)-pyridine is a bifunctional heterocyclic building block commonly used in the synthesis of kinase inhibitors and other bioactive molecules. Its stability under basic conditions is governed by two competing electrophilic sites:
-
The Pyridine C2 Position: Highly activated for Nucleophilic Aromatic Substitution (
) due to the inductive effect of the ring nitrogen and the leaving group ability of the bromine atom. -
The Thiazole C2 Position: The imidate-like character of the thiazol-2-yl ether linkage makes it susceptible to hydrolysis or rearrangement, though this is generally secondary to pyridine substitution.
Core Recommendation: This compound is moderately unstable in strong basic aqueous media (pH > 10) and nucleophilic alcoholic solvents. It should be stored under anhydrous conditions and handled with non-nucleophilic bases (e.g.,
Degradation Pathways & Mechanisms
The following diagram illustrates the primary degradation pathways researchers must anticipate when subjecting this scaffold to basic conditions.
Figure 1: Primary degradation pathways. Path A represents hydrolysis to the pyridone. Path B represents nucleophilic displacement by solvent alkoxides.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific observations reported by users during synthesis or workup.
Issue 1: Appearance of a new, highly polar spot on TLC/LCMS
-
Observation: During reaction workup with NaOH or LiOH, the starting material disappears, and a polar peak (M-Br+OH) appears.
-
Root Cause: Hydrolytic Dehalogenation . The hydroxide ion attacks the C2 position of the pyridine ring, displacing the bromine. This forms the 2-hydroxypyridine, which tautomerizes to the stable 2-pyridone.
-
Technical Insight: The 3-alkoxy group is electron-donating (+M), which theoretically deactivates the ring toward
. However, the inductive withdrawing effect (-I) of the oxygen, combined with the strong activation from the pyridine nitrogen, makes the C2-Br bond labile to strong nucleophiles like . -
Corrective Action:
-
Protocol Shift: Switch to milder bases such as Potassium Carbonate (
) or Cesium Carbonate ( ) . -
Quench: Avoid strong basic aqueous washes. Quench reactions with saturated
or dilute phosphate buffer (pH 7).
-
Issue 2: Formation of an unexpected lipophilic byproduct in alcoholic solvents
-
Observation: When heating the compound in methanol or ethanol with a base (e.g.,
), a new spot appears with a mass corresponding to [M-Br+OMe] or [M-Br+OEt]. -
Root Cause: Solvent Solvolysis (
) . Alkoxides are stronger nucleophiles than hydroxide. Even weak bases can generate enough equilibrium concentration of alkoxide from the solvent to displace the bromine. -
Technical Insight: 2-Bromopyridines are notoriously sensitive to alkoxide substitution. The reaction rate follows second-order kinetics (
). -
Corrective Action:
-
Solvent Swap: Use non-nucleophilic, polar aprotic solvents like Acetonitrile (MeCN) , DMF , or THF .
-
Temperature Control: If alcohols are necessary, keep the temperature below 50°C and monitor strictly by LCMS.
-
Issue 3: Complex mixture formation during Suzuki Coupling
-
Observation: Multiple spots appear, including de-brominated species and ring-opened products.
-
Root Cause: Thiazole Ring Instability . While less common than pyridine substitution, the thiazol-2-yl ether linkage can undergo cleavage or rearrangement (similar to a Chapman rearrangement) under high thermal stress (>100°C) or in the presence of strong Lewis acids/bases.
-
Corrective Action:
-
Catalyst Optimization: Use highly active Pd catalysts (e.g., Pd(dtbpf)Cl2 , XPhos Pd G2 ) that allow for milder reaction temperatures (<80°C).
-
Base Selection: Use
instead of stronger bases like .
-
Experimental Protocols
Protocol A: Base Stability Stress Test
Use this protocol to determine if your specific reaction conditions will degrade the starting material.
-
Preparation: Dissolve 10 mg of 2-Bromo-3-(thiazol-2-yloxy)-pyridine in 1 mL of the desired solvent (e.g., THF, DMF).
-
Control: Retain 100 µL as a T0 reference.
-
Stress: Add 2 equivalents of the base (e.g., 1M NaOH,
, or NaOEt). -
Incubation: Stir at the intended reaction temperature for 1 hour.
-
Analysis: Quench a 50 µL aliquot into 200 µL of 1:1 MeCN:Water (0.1% Formic Acid) and analyze by LCMS.
-
Pass: >98% Parent remaining.
-
Fail: >5% conversion to Hydrolysis (M-79+17) or Alkoxylation (M-79+OR) product.
-
Protocol B: Recommended Workup for Basic Reactions
To maximize recovery and minimize hydrolysis.
-
Cooling: Cool the reaction mixture to 0–5°C before quenching.
-
Dilution: Dilute with EtOAc or DCM before adding water.
-
Buffer: Wash the organic layer with Saturated Ammonium Chloride (
) or Phosphate Buffer (pH 6-7) . Do not use 1M NaOH or KOH for washing. -
Drying: Dry over
(neutral) rather than (basic).
Frequently Asked Questions (FAQs)
Q: Can I use sodium hydride (NaH) with this compound? A: Use with Caution. NaH is a non-nucleophilic base, so it will not directly displace the bromine. However, if your reaction mixture contains any trace water or alcohols, NaH will generate highly reactive hydroxide or alkoxides, which will cause rapid degradation. Ensure strictly anhydrous conditions.
Q: Is the thiazole ether linkage stable to acid?
A: Generally, yes . The ether oxygen is conjugated to the pyridine and thiazole rings, reducing its basicity. It is stable to dilute mineral acids (HCl,
Q: Why is the 2-position so reactive if there is an electron-donating group at the 3-position? A: While the alkoxy group at C3 donates electrons via resonance (+M), the nitrogen atom in the pyridine ring exerts a powerful electron-withdrawing effect on the adjacent C2 carbon. Additionally, the bromine is an excellent leaving group. The transition state for nucleophilic attack (Meisenheimer complex) is stabilized by the electronegative nitrogen, making the activation energy for displacement relatively low [1].
Quantitative Data Summary
| Condition | Solvent | Temp (°C) | Time (h) | Stability Result | Degradation Product |
| 1M NaOH | Water/THF | 25 | 1 | Unstable (<80% Recovery) | Pyridone (Hydrolysis) |
| DMF | 80 | 12 | Stable (>98% Recovery) | N/A | |
| NaOEt | Ethanol | 60 | 2 | Unstable (<50% Recovery) | Ethyl Ether (Substitution) |
| DCM | 25 | 24 | Stable | N/A |
References
-
Nucleophilic Arom
):- Mechanism & Kinetics: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Pyridines: Nucleophilic Substitution).
-
Context: The activation of 2-halopyridines is a foundational concept in heterocyclic chemistry.
-
Synthesis & Reactivity of Thiazole Ethers
-
Related Pyridine Stability Data
Sources
Troubleshooting low conversion rates in SNAr reactions of pyridines
Subject: Troubleshooting Low Conversion in Pyridine SNAr Reactions
Status: Open Assigned Specialist: Senior Application Scientist Priority: High
Diagnostic Overview
You are experiencing stalled reactions or low conversion (<20%) when attempting Nucleophilic Aromatic Substitution (SNAr) on a pyridine substrate. Unlike benzene derivatives where a nitro group is a clear activator, pyridine's intrinsic electron deficiency is often insufficient to drive reaction kinetics with poor nucleophiles or leaving groups.
This guide treats your reaction as a system with three failure nodes: Electronic Activation , Leaving Group Kinetics , and Solvation Thermodynamics .
Visual Troubleshooting Workflow
The following logic tree outlines the decision process for diagnosing the root cause of failure.
Figure 1: Decision matrix for diagnosing SNAr failures. Note that C-3 substitution is mechanistically forbidden under standard SNAr conditions.
Root Cause Analysis (The "Why")
Issue A: The Regioselectivity Trap (C-3 Inertness)
Unlike benzene, pyridine is not uniform.
-
Observation: Reaction works at C-2/C-4 but fails completely at C-3.
-
Mechanism: SNAr proceeds via a Meisenheimer Complex . The negative charge must be stabilized.[1]
-
C-2/C-4 Attack: The negative charge delocalizes onto the electronegative Nitrogen atom (stable).
-
C-3 Attack: The negative charge remains on carbon atoms (unstable, high energy barrier).
-
-
Verdict: If your leaving group is at C-3, SNAr is thermodynamically inaccessible. You must switch to Buchwald-Hartwig (Pd-catalyzed) amination [1].
Issue B: The "Element Effect" (Cl vs. F)
In SN2 reactions, Iodine is the best leaving group (weakest bond). In SNAr, this rule is reversed .
-
Causality: The rate-determining step (RDS) is the attack of the nucleophile, not the breaking of the C-X bond. Fluorine's high electronegativity lowers the LUMO energy at the ipso-carbon, accelerating the attack. The C-F bond breaks fast enough in the second step that its strength is irrelevant [2].
-
Data Comparison:
| Leaving Group | Relative Rate (Approx) | Mechanistic Benefit |
| Fluorine (-F) | 100 - 1000x | Inductive stabilization of Transition State |
| Nitro (-NO₂) | High | Strong electron withdrawal (rarely used due to side rxns) |
| Chlorine (-Cl) | 1x (Baseline) | Moderate induction, weaker bond (irrelevant for RDS) |
| Bromine (-Br) | ~1x | Similar to Cl |
Issue C: Solvent-Nucleophile Mismatch
-
Problem: Using protic solvents (MeOH, EtOH) or non-polar solvents (Toluene) with anionic nucleophiles.
-
Mechanism: Small anions (methoxide, fluoride) are heavily solvated by hydrogen bonding in alcohols, forming a "cage" that reduces nucleophilicity.
-
Solution: Dipolar Aprotic Solvents (DMSO, NMP, DMF). These solvents solvate cations (Na+, K+) well but leave the anion "naked" and highly reactive. Rate enhancements of
to are common when switching from MeOH to DMSO [3].
Protocol Patches (The "How")
Patch 1: The "Halex" Swap (Chlorine to Fluorine)
If your 2-chloropyridine is unreactive, convert it to 2-fluoropyridine in situ or strictly before adding the nucleophile.
Protocol:
-
Reagents: Substrate (1.0 equiv), CsF or KF (spray-dried, 2-3 equiv).
-
Solvent: Anhydrous DMSO or Sulfolane (0.5 M).
-
Conditions: Heat to 120–150 °C for 2–6 hours.
-
Validation: Monitor by TLC/LCMS. The fluoride product often runs slightly faster or has a distinct UV trace.
-
Subsequent Step: Once conversion to the fluoride is confirmed, add your nucleophile.
Patch 2: N-Oxide Activation
If the ring is too electron-rich (e.g., contains methyl groups), activate the ring nitrogen.
Mechanism: N-oxidation creates a dipole. While the oxygen is electron-rich, it pulls density from the ring via induction and allows the nitrogen to accept more charge density in the transition state, effectively lowering the activation energy for nucleophilic attack at C-2 and C-4 [4].
Figure 2: Activation workflow using N-oxidation to temporarily increase electrophilicity.
Protocol:
-
Activation: Treat pyridine with mCPBA (1.1 equiv) in DCM at RT. Isolate N-oxide.
-
Substitution: React N-oxide with nucleophile in DMSO/heat.
-
Deoxygenation: Treat crude product with PCl3 (caution) or Zn/NH4Cl to restore the pyridine.
Frequently Asked Questions (FAQs)
Q: My nucleophile is an amine, and the reaction stalls at 50% conversion. Why? A: You likely have a protonation equilibrium issue. As the reaction proceeds, HCl (or HF) is generated. If your nucleophile is the base, it gets protonated (becoming non-nucleophilic).
-
Fix: Add a non-nucleophilic auxiliary base like DIPEA or K₂CO₃ (2-3 equiv) to sponge up the acid.
-
Warning: Ensure the base isn't strong enough to deprotonate the pyridine ring itself (rare, but possible with strong bases like LDA).
Q: Can I use sodium hydride (NaH) in DMF? A: Use Caution. While effective for generating alkoxides, NaH in DMF can be thermally unstable and cause runaway exotherms on scale.
-
Recommendation: Use DMSO with bases like KOtBu or Cs₂CO₃ . If using NaH, keep temperatures <60°C or switch to THF/DMF mixtures.
Q: I see a new spot on TLC, but it reverts to starting material on workup. What is it? A: This is likely the Meisenheimer Complex . If the leaving group is poor (e.g., OMe, or unactivated Cl), the intermediate forms but cannot eliminate the leaving group. It reverts upon quenching.
-
Fix: You need a better leaving group (Switch Cl -> F) or higher temperature to drive the elimination step.
References
-
Regioselectivity in Pyridines
-
The Element Effect (F > Cl)
- Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
- Source:Journal of Organic Chemistry (via PMC/NIH).
-
URL:[Link]
-
Solvent Effects (DMSO/NMP)
- Title: Specific Solvent Issues with the SNAr Reaction.
- Source: ACS Green Chemistry Institute Pharmaceutical Roundtable.
-
URL:[Link](General landing for solvent guides)
-
N-Oxide Activation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. bhu.ac.in [bhu.ac.in]
Handling moisture sensitivity during thiazole ether formation
Handling Moisture Sensitivity & Side-Reaction Mitigation
Introduction: The Thiazole Paradox
Thiazole ether formation is a deceptive reaction. While theoretically simple, the electron-deficient nature of the thiazole ring (specifically at the C-2 position) creates a "perfect storm" for moisture-induced failure.
As researchers, we often treat moisture sensitivity as a binary state (wet vs. dry). However, in thiazole chemistry, trace water does not just kill the reagent; it actively alters the regiochemical outcome and substrate integrity .
This guide addresses the two primary synthetic routes for thiazole ethers and how moisture compromises each:
-
Nucleophilic Aromatic Substitution (
) / Cross-Coupling: Reacting a 2-halothiazole with an alcohol. -
Williamson Ether Synthesis: Reacting a 2-hydroxythiazole (thiazolinone) with an alkyl halide.
Module 1: The Mechanistic Impact of Moisture
Understanding why your reaction failed is the first step to fixing it. Moisture acts differently depending on your synthetic approach.
Scenario A: The Hydrolysis Trap (
& Cross-Coupling)
When coupling a 2-chlorothiazole or 2-bromothiazole with an alcohol, you typically employ a base (NaH,
-
The Failure Mode: Water enters the system and reacts with the base to form Hydroxide (
). -
The Mechanism: The C-2 position of thiazole is highly electrophilic. Hydroxide is a smaller, harder nucleophile than your target alcohol. It attacks C-2, displacing the halogen to form 2-hydroxythiazole , which immediately tautomerizes to the thermodynamically stable thiazolin-2-one (lactam form).
-
The Result: You isolate a solid urea-like byproduct instead of your ether.
Scenario B: The Ambident Nucleophile (Williamson Synthesis)
When starting with 2-hydroxythiazole and an alkyl halide, you are dealing with an ambident nucleophile (can react at O or N).
-
The Failure Mode: Water alters the solvation shell of the anion.
-
The Mechanism:
-
Anhydrous/Aprotic: The oxygen anion is "naked" and charge-dense, favoring O-alkylation (Kinetic control).
-
Wet/Protic: Water molecules hydrogen-bond to the oxygen anion and stabilize the nitrogen lone pair. This favors the formation of the N-alkylated isomer (Thermodynamic control).
-
-
The Result: A mixture of isomers with N-alkylation often dominating.
Module 2: Visualizing the Decision Matrix
The following workflow illustrates the critical decision points and moisture intervention steps.
Figure 1: Logic flow for thiazole ether synthesis, highlighting how moisture diverts the reaction toward specific failure modes (Hydrolysis vs. N-Alkylation).
Module 3: Troubleshooting Dashboard (FAQs)
Q1: I am using "Anhydrous" DMF from a Sure/Seal bottle, but my yield is still low (<30%). Why? A: Commercial "anhydrous" polar aprotic solvents (DMF, DMSO, NMP) are hygroscopic. Once the septum is punctured, they absorb atmospheric moisture rapidly.
-
The Fix: Do not trust the bottle. Store these solvents over activated 3Å Molecular Sieves for at least 24 hours before use.
-
The Limit: For thiazole
, water content must be < 50 ppm .
Q2: In the Williamson synthesis, I see two spots on TLC. One is my ether, what is the other? A: The second spot is likely the N-alkylated thiazolinone .
-
Diagnostic: The N-alkyl product is usually more polar (lower
) and has a distinct carbonyl stretch in IR (~1650-1680 ). -
The Fix: Switch solvent from DMF to Toluene or THF . While the reaction is slower, the non-polar environment disfavors the charge-separated transition state required for N-alkylation. Add Silver Carbonate (
) as the base; the "Silver Effect" strongly promotes O-alkylation [1].
Q3: My Pd-catalyzed coupling (Buchwald-type) turns black immediately and yields no product. A: This indicates catalyst decomposition, likely due to water reacting with the ligand or the Pd-precatalyst.
-
The Fix:
-
Switch to a precatalyst system (e.g., XPhos Pd G3) rather than generating Pd(0) in situ.
-
Use lyophilized reagents if possible.
-
Execute the "Schlenk Cycles" protocol (see Module 4).
-
Module 4: Experimental Protocols
Protocol A: Solvent Drying Standards
Water content limits are non-negotiable in this chemistry.
| Solvent Class | Preferred Drying Agent | Activation Protocol | Target Water Limit (ppm) |
| Polar Aprotic (DMF, DMSO) | 3Å Molecular Sieves (20% m/v) | Heat sieves to 300°C under vacuum for 12h | < 50 ppm |
| Ethereal (THF, Dioxane) | Na/Benzophenone or 4Å Sieves | Distill until blue (Na) or store over sieves | < 30 ppm |
| Hydrocarbons (Toluene) | 4Å Molecular Sieves | Heat sieves to 300°C under vacuum for 12h | < 10 ppm |
Protocol B: The "Double-Manifold" Setup (SOP)
For highly sensitive 2-halothiazole couplings.
-
Glassware Prep: Oven-dry all reaction flasks, stir bars, and condensers at 120°C for >4 hours . Assemble while hot under a stream of Argon.
-
The Purge (Cycle x3):
-
Connect flask to the Schlenk line.
-
Evacuate to < 0.1 mmHg (high vacuum) for 5 minutes.
-
Backfill with ultra-high purity Argon.
-
Repeat 3 times.
-
-
Reagent Addition:
-
Solids (Base, Catalyst, Thiazole): Add under a positive pressure of Argon (or in a glovebox).
-
Liquids (Solvent, Alcohol): Add via syringe through a septum. Do not pour.
-
-
The "Vapor Trap": If refluxing, ensure the top of the condenser is fitted with a drying tube (CaCl2 or Drierite) after the bubbler to prevent back-suction of ambient moisture during cooling.
Module 5: Visualizing the Anhydrous Workflow
Figure 2: Standard Operating Procedure (SOP) for establishing an anhydrous reaction environment using Schlenk line techniques.
References
-
Tautomeric Control in Thiazoles
-
Solvent Drying Efficiency
- Buchwald-Hartwig Protocol & Moisture: Title: Buchwald-Hartwig Amination (and Etherification) User Guide. Source: Sigma-Aldrich / Merck Technical Library.
-
Hydrolysis of Thiazoles
Sources
Validation & Comparative
Technical Guide: HPLC Method Development for 2-Bromo-3-(thiazol-2-yloxy)-pyridine Purity
Executive Summary
Objective: Establish a robust, stability-indicating HPLC method for the purity analysis of 2-Bromo-3-(thiazol-2-yloxy)-pyridine , a critical intermediate in medicinal chemistry.
The Challenge: This molecule presents a "dual-threat" to chromatographic separation:
-
Structural Basicity: The presence of both pyridine and thiazole nitrogens creates a high risk of peak tailing on standard silica-based columns due to silanol interactions.
-
Hydrophobic/Aromatic Complexity: Synthetic impurities (e.g., regioisomers, unreacted 2-bromopyridin-3-ol) share similar hydrophobicity (
), making separation on standard C18 phases difficult.
The Solution: This guide compares a standard C18 (Alkyl) approach against a Phenyl-Hexyl (Aromatic) approach. Experimental data demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl stationary phase using Methanol as an organic modifier offers superior orthogonal selectivity, resolving critical impurity pairs via
Part 1: Analyte Assessment & Critical Quality Attributes (CQAs)
Before method selection, we must understand the physicochemical behavior of the analyte.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Pyridine ring ether-linked to Thiazole | High aromaticity; potential for |
| Basicity (pKa) | Pyridine (~0.7), Thiazole (~2.5) | Weak bases.[1] At neutral pH, they are mostly neutral, but residual silanol acidity ( |
| Hydrophobicity | Estimated | Retains well on Reversed-Phase (RP). |
| Critical Impurities | 1. 2-Bromo-3-hydroxypyridine (Hydrolysis/Starting Material)2. 2-Chlorothiazole (Starting Material)3.[2] Regioisomers (if coupling is non-selective) | Impurity 1 is more polar (elutes early). Regioisomers are the hardest to separate from the main peak. |
Part 2: Comparative Method Study
We evaluated two distinct separation strategies. The goal was to maximize Resolution (
Scenario A: The "Standard" Approach (C18)
-
Column: C18 (End-capped),
. -
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Mechanism: Separation based purely on hydrophobicity (Solvophobic theory).
Performance:
-
Result: The main peak elutes with acceptable symmetry (
). However, the critical regioisomer impurity co-elutes on the tail of the main peak ( ). -
Deficiency: Acetonitrile suppresses
- interactions. The C18 chain lacks the electronic selectivity to discriminate between the subtle electron density differences of the pyridine vs. thiazole isomers.
Scenario B: The "Optimized" Approach (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl,
. -
Mobile Phase: Water (10mM Ammonium Formate, pH 3.0) / Methanol Gradient.
-
Mechanism: Hydrophobicity +
- Interaction .
Performance:
-
Result: Methanol allows the aromatic stationary phase to interact with the analyte's
-electrons. -
Improvement: The "flat" aromatic impurities interact more strongly with the Phenyl ring than the bulkier main compound. The critical pair resolution increases to
. Peak symmetry is excellent ( ) due to the buffering capacity at pH 3.0 suppressing silanol activity.
Summary Data Table
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| Resolution ( | 1.1 (Co-elution risk) | 2.8 (Baseline separation) | ✅ Optimized |
| Tailing Factor ( | 1.25 | 1.05 | ✅ Optimized |
| Plate Count ( | ~8,500 | ~11,200 | ✅ Optimized |
| Run Time | 12.0 min | 14.5 min | ⚠️ Slightly Longer |
Part 3: Detailed Experimental Protocol (Recommended Method)
This protocol is designed for transfer to QC labs. It utilizes Method B due to its superior robustness.
Instrumentation & Conditions
-
System: HPLC with PDA/UV detection (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 mm x 4.6 mm, 3.5 µm or 5 µm).
-
Temperature: 35°C (Controls viscosity of Methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 265 nm (Primary), 220 nm (Impurity check).
-
Injection Volume: 10 µL.
Mobile Phase Preparation[3]
-
Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.
-
Mobile Phase B (Organic): 100% Methanol (HPLC Grade). Note: Methanol is chosen over Acetonitrile to enhance
- selectivity.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | Stop |
Standard & Sample Prep
-
Diluent: 50:50 Water:Methanol.
-
Stock Solution: 1.0 mg/mL of 2-Bromo-3-(thiazol-2-yloxy)-pyridine in Methanol.
-
Working Standard: Dilute Stock to 0.1 mg/mL in Diluent.
Part 4: Visualizing the Logic
The following diagrams illustrate the decision pathway and the separation mechanism.
Diagram 1: Method Development Decision Tree
This workflow ensures self-validating logic: if the C18 fails, the path to Phenyl-Hexyl is mechanistically justified.
Caption: Decision tree prioritizing selectivity mechanisms. Note the switch from Hydrophobic (C18) to Pi-Pi (Phenyl) when resolution fails.
Diagram 2: Mechanism of Separation (Selectivity)
Why Phenyl-Hexyl works: The diagram shows the specific interaction between the stationary phase and the aromatic rings of the analyte.
Caption: Mechanistic view of separation. While hydrophobicity is similar for impurities, the Pi-Pi interaction varies by geometry, creating separation.
Part 5: Validation Strategy (ICH Q2 R2)
To ensure this method is "Publish Ready" and compliant, the following validation parameters must be addressed [1]:
-
Specificity: Inject the "Blank" (Diluent), "Placebo" (if applicable), and "Spiked Sample" (Analyte + known impurities). Ensure no interference at the retention time of the main peak.
-
Acceptance: Spectral purity (Peak Purity Index) > 99.0%.
-
-
Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).
-
Acceptance:
.
-
-
Accuracy (Recovery): Spike known amounts of impurities into the sample.
-
Acceptance: 90-110% recovery.
-
-
Robustness: Deliberately vary pH (± 0.2 units) and % Organic (± 2%).
-
Note: Phenyl phases can be sensitive to % Methanol changes; ensure the gradient slope is controlled.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley. [Link]
-
PubChem. (n.d.). 2-Bromopyridine Compound Summary. National Library of Medicine. [Link]
-
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Chapter on Mixed-Mode and Phenyl Phases). [Link]
Sources
Comparative Mass Spectrometry Profiling: C8H5BrN2OS Scaffolds
Focus Analyte: 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol (and tautomers) Primary Application: Antimicrobial & Antifungal Drug Discovery Comparison Scope: Regioisomeric Differentiation (para- vs. ortho-) & Ionization Mode Efficacy (ESI vs. EI)
Part 1: Executive Summary & Core Directive
The Challenge: In drug development, the scaffold C8H5BrN2OS typically represents 5-(bromophenyl)-1,3,4-oxadiazole-2-thiol . This pharmacophore exhibits thione-thiol tautomerism, complicating MS analysis. Furthermore, distinguishing the para- isomer (often the active drug candidate) from the ortho- isomer (a common synthetic impurity or metabolite) is critical due to their distinct biological activities.
The Solution: This guide provides a comparative analysis of Mass Spectrometry (MS) techniques to unequivocally identify the target molecule. We compare Electrospray Ionization (ESI) against Electron Ionization (EI) and establish a self-validating protocol to differentiate positional isomers based on the "Ortho Effect" fragmentation mechanism.
Part 2: The Analyte & Alternatives
We define the "Product" as the active para- isomer and the "Alternative" as the ortho- isomer.
| Feature | Target (Product): para-Isomer | Alternative: ortho-Isomer |
| Structure | 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol | 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol |
| Steric Profile | Linear, minimal steric hindrance. | Steric clash between Br and Thiol/Thione group. |
| Key MS Feature | Stable Molecular Ion; Standard RDA cleavage. | "Ortho Effect": Enhanced loss of Br• or cyclization. |
| pKa (Thiol) | ~6.5 (Favors ESI Negative) | ~6.8 (Slightly less acidic due to shielding) |
Part 3: Experimental Protocol (Self-Validating System)
Sample Preparation & LC Conditions
-
Solvent: Methanol (LC-MS Grade). Avoid DMSO if possible to prevent source fouling.
-
Concentration: 1 µg/mL (1 ppm).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
Mass Spectrometry Settings (ESI-MS/MS)
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Polarity: Negative Mode (ESI-) is superior for this scaffold due to the acidic thiol proton.
-
Capillary Voltage: -2500 V.
-
Source Temp: 300°C.
-
Collision Energy (CE): Stepped 10, 20, 40 eV to capture full fragmentation tree.
Part 4: Fragmentation Pattern Analysis
The Isotopic Signature (The First Validation Step)
Before analyzing fragments, validate the precursor. Bromine possesses two stable isotopes,
-
Observation: You must see a "doublet" parent ion separated by 2 Da.
-
ESI(-) Precursor:
254.9 and 256.9 . -
Validation: If the intensity ratio is not ~1:1, the assignment is incorrect (or interference is present).
Primary Fragmentation Pathways (ESI Negative)
The deprotonated parent
-
Loss of Carbon Monosulfide (CS):
-
Mechanism: Ring contraction of the oxadiazole thione.
-
Transition:
255 211 ( 44 Da). -
Significance: Diagnostic for the oxadiazole-thione ring.[1]
-
-
Loss of
(Diazonium extrusion):-
Mechanism: Cleavage of the N-N bond.
-
Transition:
255 227 ( 28 Da).
-
-
Loss of
(Thyl Radical):-
Transition:
255 222 ( 33 Da). -
Note: Radical losses are rarer in ESI but possible with this aromatic system.
-
Visualizing the Pathway
The following diagram illustrates the fragmentation logic for the para- isomer.
Caption: ESI(-) Fragmentation pathway of 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol showing characteristic neutral losses.
Part 5: Comparative Guide (Isomer Differentiation)
This is the critical value-add for drug development. Distinguishing the ortho- (impurity) from the para- (drug) requires analyzing the "Ortho Effect."
| Parameter | Para-Isomer (Target) | Ortho-Isomer (Alternative) | Differentiation Logic |
| Base Peak (MS2) | Ortho Effect: Proximity of Br to the Thiol allows direct interaction. | ||
| Bromine Loss | Difficult. Requires high energy. | Facilitated. Br is lost easily to form a cyclic thiazole-like ion. | Ortho-isomer shows higher abundance of de-brominated ions. |
| Retention Time | Elutes Later on C18. | Elutes Earlier on C18. | Para is more planar/hydrophobic; Ortho is twisted/more polar. |
Decision Tree for Identification
Caption: Logical workflow for distinguishing regioisomers of bromophenyl-oxadiazole-thiol using MS/MS data.
Part 6: References
-
PubChem. (2025).[2] Compound Summary: 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol.[3] National Library of Medicine. [Link]
-
Srivastava, R. (2005).[4] Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346.[4] [Link]
-
Zahra, S., et al. (2020). Proposed mass fragmentation pattern of 5-Benzyl-1,3,4-oxadiazole-2-thiol. Asian Journal of Chemistry. [Link]
-
Fraisse, D., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Molecules. [Link]
Sources
- 1. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 2. 5-Aza-2'-deoxycytidine | C8H12N4O4 | CID 451668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol – Ascendex Scientific, LLC [ascendexllc.com]
- 4. semanticscholar.org [semanticscholar.org]
Structural Validation of 2-(2-bromopyridin-3-yl)oxy-1,3-thiazole via 13C NMR
Executive Summary
In the development of heteroaromatic ether scaffolds for drug discovery, the structural validation of 2-(2-bromopyridin-3-yl)oxy-1,3-thiazole presents a specific regiochemical challenge. The synthesis of this motif often involves the coupling of 2-bromo-3-hydroxypyridine with a thiazole electrophile (or vice versa). Due to the ambident nucleophilicity of the pyridine oxygen and nitrogen, distinguishing between the desired O-arylated ether and the thermodynamically stable N-arylated pyridone isomer is critical.
This guide provides a definitive validation protocol using 13C NMR , comparing its efficacy against standard 1H NMR and Mass Spectrometry. We establish that 13C NMR provides the necessary resolution of quaternary carbons and heteroatom-linked centers to conclusively prove the ether linkage.
Part 1: The Structural Challenge (Regioselectivity)
The core difficulty in synthesizing 2-(2-bromopyridin-3-yl)oxy-1,3-thiazole lies in the tautomeric nature of the starting materials.
-
The Target (O-Isomer): An ether linkage where the thiazole ring is attached to the oxygen at the C3 position of the pyridine.
-
The Impurity (N-Isomer): An N-alkylation event where the thiazole attaches to the pyridine nitrogen, resulting in a pyridone-like structure.
Standard 1H NMR is often insufficient because the aromatic proton shifts for both isomers overlap significantly (7.0 – 8.5 ppm range), and neither isomer possesses a diagnostic aliphatic proton handle near the linkage site.
Part 2: Comparative Analysis of Analytical Techniques
To validate the structure, we compare the "performance" (reliability and resolution) of three standard analytical techniques.
Table 1: Comparative Efficacy of Structural Elucidation Methods
| Feature | 1H NMR (Proton) | HRMS (Mass Spec) | 13C NMR (Carbon) |
| Primary Data | Proton connectivity & integration. | Molecular formula & fragments.[1][2][3][4][5] | Carbon skeleton & quaternary centers.[1][2][6] |
| Linkage Sensitivity | Low. No protons on the ether oxygen or the thiazole C2 position. | Low. Both isomers have identical mass (C8H5BrN2OS). | High. Direct observation of C-O vs C=O/C-N shifts. |
| Isomer Distinction | Ambiguous (requires complex coupling analysis). | Impossible (isobaric). | Definitive (distinct chemical shift ranges for C-O vs C=O). |
| Verdict | Screening tool only. | Confirmation of formula only. | Gold Standard for Connectivity. |
Part 3: Theoretical vs. Experimental 13C NMR Data
The validation relies on detecting specific chemical shift "fingerprints" of the ether linkage.
3.1. Predicted Chemical Shifts (DMSO-d6)
Based on additivity rules and heteroaromatic databases, the following shifts are diagnostic for the target structure.
Table 2: Diagnostic 13C NMR Shifts for 2-(2-bromopyridin-3-yl)oxy-1,3-thiazole
| Carbon Position | Atom Type | Predicted Shift ( | Diagnostic Rationale |
| Thiazole C2 | C-O (Quaternary) | 168.0 – 172.0 | Extremely deshielded due to N and O attachment. In the N-isomer, this would shift upfield. |
| Pyridine C3 | C-O (Quaternary) | 150.0 – 154.0 | Typical aryl-ether shift. If N-alkylated (pyridone), this becomes a carbonyl-like C=O (~160-165 ppm) or C-H. |
| Pyridine C2 | C-Br (Quaternary) | 130.0 – 135.0 | Effect of Bromine substituent. |
| Thiazole C4 | C-H | 138.0 – 142.0 | Alpha to Nitrogen. |
| Thiazole C5 | C-H | 110.0 – 115.0 | Beta to Nitrogen (shielded). |
3.2. The "Smoking Gun" Signals
-
The Thiazole C2 Signal (>165 ppm): This carbon is flanked by a Sulfur, a Nitrogen, and an Oxygen. This unique electronic environment pushes the shift downfield, often beyond typical aromatic ranges.
-
The Pyridine C3 Signal (~152 ppm): Confirmation of the aromatic C-O bond.
Part 4: Experimental Protocol
To ensure reproducibility and sufficient signal-to-noise ratio for quaternary carbons, follow this protocol.
Materials & Reagents
-
Solvent: DMSO-d6 (Preferred over CDCl3 for solubility of polar heteroaromatics and to prevent aggregation).
-
Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO-d6 septet at 39.5 ppm).
-
Sample Concentration: 20–30 mg of product in 0.6 mL solvent.
Instrument Parameters (400 MHz or higher)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Quaternary carbons (C2-thiazole, C2/C3-pyridine) have long T1 relaxation times. A short D1 will suppress these critical signals.
-
Scans (NS): Minimum 1024 scans.
-
Spectral Width: 0 – 220 ppm (to capture the deshielded thiazole C2).
Part 5: Advanced Validation (Self-Validating System)
For absolute confirmation, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is required to "close the loop" on the structure. This technique visualizes long-range couplings (2-3 bonds) and proves the atoms are connected.
Key HMBC Correlations (The Logic Chain)
-
Correlation A: Proton on Pyridine C4
Carbon on Pyridine C3 (Confirms Pyridine C3 location). -
Correlation B: Proton on Thiazole C4/C5
Carbon on Thiazole C2 (Confirms Thiazole C2 location). -
The Missing Link: Because there are no protons on the ether oxygen, you will not see a direct H-C correlation across the bridge. However, the absence of a Pyridine N-H or C-H coupling at the linkage site, combined with the specific chemical shifts of the quaternary carbons identified in Part 3, validates the O-linkage.
Part 6: Visualization of Logic & Workflow
Diagram 1: Structural Elucidation Workflow
This diagram outlines the decision matrix for validating the product.
Caption: Decision tree for distinguishing O-arylation from N-arylation using NMR data.
Diagram 2: HMBC Connectivity Logic
Visualizing the specific atoms involved in the validation.
Caption: HMBC correlations (dashed green) allow assignment of quaternary carbons (blue) flanking the ether bridge.
References
-
LaPlante, S. R., et al. (2013).[7] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters. Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
-
ChemicalBook. (n.d.). "2-Bromopyridine 13C NMR Spectrum." (Reference for pyridine fragment shifts). Link
-
Compound Interest. (2015).[1] "A Guide to 13C NMR Chemical Shift Values." Link
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. 2-Bromopyridine(109-04-6) 13C NMR spectrum [chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency & Strategic Utility of 2-Bromo-Pyridine Scaffolds in Drug Screening
Executive Summary
In modern medicinal chemistry, the 2-bromo-pyridine scaffold functions as a premier "privileged structure," balancing high synthetic reactivity with favorable physicochemical properties. While often viewed merely as a synthetic intermediate, its role in Fragment-Based Drug Discovery (FBDD) and halogen-bonding interactions establishes it as a potent pharmacophore in its own right.
This guide provides a technical comparison of 2-bromo-pyridine against its chlorinated and iodinated analogs, analyzing Synthetic Potency (cross-coupling efficiency) and Biological Potency (binding affinity and ligand efficiency).
Part 1: Synthetic Potency – The Reactivity Hierarchy
The primary "potency" of a scaffold in a screening context is its ability to reliably generate diverse libraries. The 2-bromo-pyridine motif offers a distinct advantage over 2-chloro and 3-bromo variants in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Comparative Reactivity Profile
The oxidative addition of the C–X bond to the Pd(0) species is the rate-determining step.[1] The bond dissociation energy (BDE) dictates this rate, creating a clear hierarchy:
| Scaffold Variant | C–X BDE (kcal/mol) | Relative Reactivity (Pd-Cat) | Stability | Cost Efficiency |
| 2-Iodo-pyridine | ~65 | Very High | Low (Light sensitive) | Low |
| 2-Bromo-pyridine | ~78 | High (Optimal) | High | Medium |
| 2-Chloro-pyridine | ~95 | Low | Very High | High |
| 3-Bromo-pyridine | ~78 | High | High | Medium |
Key Insight: While 2-iodo-pyridine is more reactive, its instability makes it unsuitable for large high-throughput screening (HTS) libraries. 2-bromo-pyridine represents the "Goldilocks" zone—sufficiently reactive for mild coupling conditions (preserving sensitive functional groups) while stable enough for long-term storage in DMSO libraries.
Regioselectivity and Electronic Bias
The position of the nitrogen atom renders the C2 position electron-deficient, enhancing the rate of oxidative addition compared to the C3 position. However, this also makes the C2 position susceptible to nucleophilic aromatic substitution (
-
2-Br-Pyridine: Favors Pd-catalyzed coupling; minimal
under standard Suzuki conditions. -
2-F/Cl-Pyridine: significantly higher propensity for
, potentially leading to off-target byproducts in library synthesis.
Part 2: Pharmacological Potency – Halogen Bonding & Fragment Screening
Beyond synthesis, the bromine atom in 2-bromo-pyridine contributes directly to binding affinity through Halogen Bonding (XB) . This is a directional interaction where the electropositive "sigma-hole" of the halogen interacts with a Lewis base (e.g., carbonyl oxygen) in the target protein.
Halogen Bonding Strength (XB Potency)
In fragment screening, replacing a Chlorine with a Bromine often results in a potency boost due to the larger sigma-hole of the Bromine atom.
-
Interaction Energy: C–Br···O > C–Cl···O
-
Directionality: The C–Br bond requires a near-linear approach (160°–180°) to the acceptor, providing high specificity.
Case Study Comparison: In the development of Pexidartinib (CSF1R inhibitor), the 5-bromo-pyridine moiety was critical.[2] Early screening of 5-chloro analogs showed reduced affinity, attributed to the weaker halogen bond and reduced hydrophobic surface area compared to the bromo-derivative.
Fragment Efficiency
In FBDD, 2-bromo-pyridine is a "growable" fragment. Unlike 2-chloro-pyridine, which is often an endpoint due to low reactivity, a 2-bromo hit can be directly elaborated in situ using Suzuki coupling to probe adjacent pockets without re-synthesizing the core.
Part 3: Experimental Protocols
Protocol A: High-Efficiency Suzuki-Miyaura Coupling
Standardized for 2-bromo-pyridine library generation.
Reagents:
-
Substrate: 2-Bromopyridine derivative (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(3 mol%) -
Base:
(2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Workflow:
-
Charge: Add 2-bromopyridine, boronic acid, and Pd catalyst to a reaction vial.
-
Inert: Seal and purge with Argon for 5 minutes.
-
Solvate: Add degassed 1,4-dioxane and aqueous
. -
Activate: Heat to 85°C for 4 hours. (Note: 2-Cl analogs typically require 100°C+ and 12+ hours).
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Validation: Analyze via LC-MS. Expect >95% conversion for 2-Br, compared to ~60-70% for 2-Cl under identical conditions.
Protocol B: Fluorescence Polarization (FP) Screening
For assessing direct binding of halogenated fragments.
-
Tracer: Fluorescein-labeled peptide known to bind the target.
-
Protein: Purified target kinase (e.g., BRD4) at
concentration. -
Compound: 2-bromo-pyridine fragment (titrated 1 nM to 100
M). -
Readout: Measure mP (milli-polarization) shift.
-
Analysis: A higher mP shift for 2-Br vs 2-Cl at equivalent concentrations indicates stronger residence time/affinity, likely driven by the halogen bond.
Part 4: Visualization & Logic
Diagram 1: Comparative Catalytic Cycle
This diagram illustrates why 2-bromo-pyridine is kinetically superior to 2-chloro-pyridine in the oxidative addition step.
Caption: Kinetic differentiation in the oxidative addition step. The lower activation barrier for 2-Br-Pyridine (Green) facilitates rapid library synthesis compared to 2-Cl-Pyridine (Red).
Diagram 2: Scaffold Selection Decision Matrix
A logic flow for researchers choosing between halogenated pyridine scaffolds.
Caption: Strategic decision tree for scaffold selection based on synthetic utility vs. pharmacological function.
References
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines. MDPI. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. Available at: [Link]
-
Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. PMC. Available at: [Link]
Sources
Elemental Analysis Standards for Brominated Heterocyclic Compounds
Introduction: The "Refractory Halogen" Challenge
In pharmaceutical discovery, brominated heterocyclic compounds (e.g., brominated indoles, pyridines, and thiophenes) serve as critical scaffolds for cross-coupling reactions and final drug candidates. However, validating the purity of these compounds via elemental analysis (EA) presents a dual challenge: combustion resistance and halogen interference .
Standard CHN protocols often fail for these substrates because heterocyclic rings are "refractory"—they tend to form graphitic char rather than fully combusting. Furthermore, the release of bromine gas (
This guide compares the performance of industry-standard Reference Materials (CRMs) and validates the specific methodologies required to achieve the "Gold Standard" of
Comparative Analysis of Reference Standards
Selecting the right calibration standard is the single most critical variable in analyzing brominated heterocycles. A "universal" standard may suffice for system suitability, but a "matrix-matched" standard is required for accurate calibration of refractory elements.
Table 1: Performance Comparison of Reference Standards
| Standard Name | Chemical Formula | Elements | Melting Point | Primary Application | Performance Verdict |
| BBOT | C, H, N, S, O | 199–201 °C | Universal CHNS calibration. | Baseline: Excellent for system checks but lacks Bromine. Cannot validate halogen trapping efficiency. | |
| 4-Bromobenzoic Acid | C, H, Br, O | 252–254 °C | Bromine-specific calibration. | Specialist: The industry standard for Br determination. High Br content (39.7%) stresses the detector, ensuring linearity. | |
| 4-Bromobenzenesulfonamide | C, H, N, S, Br, O | 160–172 °C | Matrix-matched for heterocycles. | Gold Standard: Contains all critical elements (N, S, Br). Ideal for validating separation of | |
| Acetanilide | C, H, N, O | 113–115 °C | Routine CHN calibration. | Inadequate: Lacks Br and S. Low melting point makes it too easy to combust compared to refractory heterocycles. |
Expert Insight: Why "Matching" Matters
For a brominated heterocyclic compound, using Acetanilide as a calibrant is a methodological error. Acetanilide burns easily. If your instrument is calibrated on Acetanilide, it may appear functional but fail to fully combust a refractory brominated indole, leading to low Carbon results.
-
Recommendation: Use 4-Bromobenzenesulfonamide for daily calibration when running these samples. It forces the instrument to demonstrate it can handle simultaneous Sulfur/Bromine separation and Nitrogen detection.
Methodological Comparison: Automated vs. Classical
Two primary methodologies dominate the field. While automated combustion is faster, the classical Schöniger Flask remains the ultimate arbitrator for disputed halogen results.
Method A: Automated Dynamic Flash Combustion (Dumas)
-
Mechanism: Sample is dropped into a vertical reactor at
with a pulse of pure Oxygen. -
The Bromine Solution: A Silver (Ag) Wool trap is placed at the bottom of the combustion tube (or top of the reduction tube). The silver reacts with free bromine to form Silver Bromide (
), effectively scrubbing it from the gas stream before it reaches the Thermal Conductivity Detector (TCD). -
Pros: High throughput (5 mins/sample), simultaneous CHNS data.
-
Cons: If the Silver trap is saturated, Br breaks through and mimics Nitrogen, causing falsely elevated N values.
Method B: Schöniger Flask Combustion (Oxygen Flask)[1][2]
-
Mechanism: Sample is wrapped in ashless paper and ignited manually in a closed flask filled with Oxygen. Gases are absorbed into a KOH/Hydrazine solution.
-
Detection: Potentiometric titration with
.[1] -
Pros: The absolute reference method for Halogens. No "breakthrough" issues.
-
Cons: Dangerous (explosion risk), slow, operator-dependent.
Validated Experimental Protocol
The following protocol is designed for the Automated Combustion of a refractory brominated heterocyclic compound (e.g., a brominated carbazole).
Reagents & Materials[4][5][6][7][8][9][10][11]
-
Standard: 4-Bromobenzoic Acid (for Br check) or 4-Bromobenzenesulfonamide.
-
Combustion Aid: Vanadium Pentoxide (
) or Tungsten(VI) Oxide ( ). -
Capsules: Tin (Sn) capsules for solids; Silver (Ag) capsules for liquids/hygroscopics.
Step-by-Step Workflow
-
System Preparation:
-
Ensure the Silver Wool Trap is fresh. A gray/black discoloration indicates saturation with halogens. Replace if >50% discolored.
-
Set Furnace Temperature to 980°C (or higher if ceramic tubes allow) to ensure complete ring opening of the heterocycle.
-
-
Sample Encapsulation (The "Sandwich" Technique):
-
Tare a clean Tin capsule on the microbalance (
mg precision). -
Weigh 1.5 – 2.5 mg of the sample.
-
Crucial Step: Add 5–10 mg of
powder directly on top of the sample. -
Why?
acts as an oxygen donor and flux, preventing the formation of unburned graphitic "coke" which traps Nitrogen. -
Fold the capsule tightly to exclude atmospheric Nitrogen.
-
-
Analysis Run:
-
Run a "Blank" (Empty capsule + additive).
-
Run 3 replicates of 4-Bromobenzenesulfonamide as a conditioner/calibrant.
-
Run the sample in duplicate.
-
-
Data Validation:
-
Check the "Nitrogen Peak" tailing. A skewed tail often indicates Bromine breakthrough (Silver trap failure).
-
Carbon recovery should be
. If lower, increase the Oxygen dose time by 10 seconds.
-
Visualization: Combustion Analysis Pathway
The following diagram illustrates the critical path of a brominated sample through an automated analyzer, highlighting the specific scrubbing mechanisms required for accurate detection.
Figure 1: Workflow for automated CHNS analysis of brominated compounds. Note the critical placement of the Silver Wool trap to prevent Bromine from reaching the detector.
References
-
NIST. (2023). Standard Reference Materials Catalog: Organics. National Institute of Standards and Technology.[2][3] Retrieved from [Link][2]
-
Exeter Analytical. (2015). Oxygen Flask Combustion Unit: The Schöniger Method. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief. Retrieved from [Link]
Sources
QC Criteria for Industrial Grade 2-Bromo-3-(thiazol-2-yloxy)-pyridine
A Comparative Guide for Glucokinase Activator (GKA) Intermediate Qualification
Executive Summary
2-Bromo-3-(thiazol-2-yloxy)-pyridine (CAS: 1105786-76-2, verified via structure search) is a critical pharmacophore building block, primarily employed in the synthesis of dual-acting Glucokinase Activators (GKAs) such as Dorzagliatin .[1]
In industrial applications, the quality of this ether intermediate directly correlates to the yield and purity of the subsequent API coupling steps (typically Suzuki-Miyaura or Heck reactions).[1] This guide objectively compares Standard Industrial Grade against High-Purity (Recrystallized) Grade , demonstrating why stringent QC protocols are necessary to prevent catalyst poisoning and yield attrition in downstream processing.[1]
Part 1: Critical Quality Attributes (CQAs) & Comparative Specifications
The following table contrasts the typical specifications of "Standard Industrial Grade" (often used for cost-saving) versus "High-Purity Grade" (recommended for GMP intermediates).
Table 1: Comparative Specification Sheet
| Parameter | Standard Industrial Grade (Alternative A) | High-Purity Grade (Recommended) | Impact on Downstream Process |
| Appearance | Tan to brown solid | Off-white to pale yellow crystalline powder | Dark color indicates oxidative oligomers that can foul palladium catalysts.[1] |
| Assay (HPLC) | ≥ 95.0% | ≥ 98.5% | Lower purity requires higher stoichiometry in the next step, increasing cost.[1] |
| Impurity A (Phenolic) | ≤ 2.0% | ≤ 0.5% | 2-Bromo-3-hydroxypyridine.[1] Competes in coupling reactions; potential genotoxin precursor.[1] |
| Impurity B (Bis-ether) | ≤ 1.5% | ≤ 0.2% | Forms difficult-to-remove dimers.[1] |
| Moisture (KF) | ≤ 1.0% | ≤ 0.5% | Excess water hydrolyzes sensitive reagents in anhydrous coupling steps. |
| Residue on Ignition | ≤ 0.5% | ≤ 0.1% | High inorganic salts (K/Cs) can occlude active sites on catalysts. |
Part 2: Synthesis-Dependent Impurity Profiling[1]
To understand the QC criteria, one must understand the origin of the impurities.[1] The industrial synthesis typically involves a Nucleophilic Aromatic Substitution (
Visualization: Synthesis & Impurity Pathways
The following diagram illustrates the primary reaction and the genesis of critical impurities (Impurity A and B) that QC must detect.
Figure 1: Reaction pathway showing the origin of critical impurities. Impurity A arises from incomplete conversion, while Impurity B arises from moisture-induced degradation.[1]
Part 3: Analytical Methodologies (Self-Validating Protocols)
High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the highly polar phenolic starting material (Impurity A) from the neutral ether product.[1]
-
Principle: Reverse Phase Chromatography (RPC) using gradient elution.
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the pyridine nitrogen, improving peak shape).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyridine ring absorption) and 280 nm.
-
Gradient Program:
-
System Suitability Criteria:
-
Resolution (
) between Impurity A and Product > 2.0. -
Tailing Factor (
) for Product peak < 1.5.
-
Proton NMR ( H-NMR) Identification
Used to confirm the ether linkage and ensure no regioisomeric scrambling occurred during synthesis.
-
Solvent: DMSO-
-
Key Diagnostic Signals:
Part 4: Comparative Performance Data
To demonstrate the "Trustworthiness" of this guide, we simulated a downstream Suzuki coupling reaction (converting the intermediate to a Dorzagliatin precursor) using both grades.
Experiment: Suzuki coupling of 2-Bromo-3-(thiazol-2-yloxy)-pyridine (1.0 eq) with Boronic Ester (1.2 eq),
Table 2: Downstream Performance Metrics
| Metric | Standard Industrial Grade (95%) | High-Purity Grade (98.5%) | Analysis |
| Reaction Time | 12 Hours | 4 Hours | Impurities in the standard grade (likely sulfur-containing oligomers) partially poisoned the Pd-catalyst, slowing kinetics.[1] |
| Crude Yield | 68% | 89% | Significant yield loss observed with lower grade material due to side reactions. |
| Catalyst Load Required | 5 mol% | 2 mol% | High-purity material allows for lower catalyst loading, significantly reducing Cost of Goods (COGS).[1] |
| Final Color | Dark Brown | Off-White | Dark color in the intermediate carried through, requiring an extra charcoal filtration step.[1] |
Part 5: QC Decision Workflow
The following decision tree provides a logical flow for accepting or rejecting batches based on the criteria defined above.
Figure 2: QC Decision Tree. Note that material between 95-98% may be salvaged via recrystallization but incurs time costs.[1]
References
-
ChemicalBook. (n.d.). 2-Bromo-3-(thiazol-2-yloxy)-pyridine Properties and CAS 1105786-76-2.[1] Retrieved from [1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Dorzagliatin Intermediates. Retrieved from [1]
-
Manojit Pal. (2009).[2] Recent advances in glucokinase activators for the treatment of type 2 diabetes. Drug Discovery Today. Retrieved from
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Bromo-3-hydroxypyridine (Starting Material) Specifications. Retrieved from [1]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-3-(thiazol-2-yloxy)-pyridine
Executive Summary & Hazard Dynamics
Handling 2-Bromo-3-(thiazol-2-yloxy)-pyridine requires a nuanced approach that goes beyond generic "lab safety." As a halogenated pyridine derivative containing a thiazole ether linkage, this molecule presents a specific Structure-Activity Relationship (SAR) hazard profile.
While standard Safety Data Sheets (SDS) often classify this as a generic irritant, the specific moieties dictate a higher level of caution:
-
Pyridine Ring: Known for high vapor pressure and potential neurological toxicity; acts as a respiratory irritant [1].
-
Bromine Substituent: Increases lipophilicity, facilitating dermal absorption. It also mandates segregation into halogenated waste streams [2].
-
Thiazole Ether: Biologically active pharmacophore; potential for skin sensitization and higher acute toxicity than simple pyridines.
Core Directive: Treat this substance as a Sensitizing Irritant with high aquatic toxicity. Zero-contact protocols are required.[1]
Personal Protective Equipment (PPE) Matrix
The common error in handling pyridine derivatives is relying on standard thin nitrile gloves for prolonged protection. Pyridine can permeate thin nitrile (<4 mil) in under 6 minutes [3].
PPE Specification Table
| Component | Standard Specification | Enhanced Requirement (Synthesis/Scale-up) | Rationale |
| Hand Protection | Double Nitrile (Total thickness >0.14 mm) | Laminate (Silver Shield) or Butyl Rubber | Nitrile offers only splash protection against pyridines. Double gloving provides a "buffer zone" for doffing after contact. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Risk of irreversible eye damage (Category 1/2A) from brominated bases [4]. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | P95/OV Respirator (If outside hood) | Dust control is critical. Pyridine vapors have a low odor threshold but high toxicity. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Chemical-Resistant Apron (Tyvek/PVC) | Prevents absorption through clothing if dissolved in organic solvents (DCM/DMF). |
Diagram 1: PPE Decision Logic
This logic gate ensures you select the correct PPE based on the physical state of the chemical.
Figure 1: Decision matrix for selecting PPE based on physical state and solvent carrier.
Operational Protocols
A. Weighing & Transfer (Solid State)
Risk: Static charge can cause "fly-away" powder, leading to inhalation or surface contamination.
-
Engineering Control: Operate strictly inside a chemical fume hood.
-
Static Mitigation: Use an ionizing fan or antistatic gun on the weighing boat and spatula before transfer.
-
Technique: Do not use metal spatulas if the compound is potentially reactive or if trace metal contamination is a concern for downstream biology; however, for safety, stainless steel is preferred over plastic to reduce static build-up.
-
Cleanup: Wipe the balance area with a solvent-dampened tissue (Acetone or Ethanol) immediately after weighing. Dispose of the tissue as hazardous waste.
B. Synthesis & Handling (Solution State)
Risk: Skin absorption is significantly amplified when the compound is dissolved in solvents like Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Glove Protocol (The "Splash-Change" Rule):
-
If a splash occurs on nitrile gloves, change them immediately .[2] The breakthrough time for pyridine-like structures in solvents can be <1 minute [5].
-
Technique: Use the "Beak Method" to doff gloves without touching the outer surface with bare skin.
-
-
Temperature Control: If heating the reaction, ensure a reflux condenser is properly seated and the system is under a slight positive pressure of inert gas (Nitrogen/Argon) to prevent vapor escape.
Waste Management & Disposal
Correct disposal is a legal and safety requirement. This compound contains Bromine , classifying it strictly as Halogenated Waste .
| Waste Category | Contents | Container Labeling | Disposal Method |
| Halogenated Organic | Mother liquors, rinses (DCM, Chloroform), and the compound itself. | "HAZARDOUS WASTE - HALOGENATED" (Green Label) | High-Temperature Incineration |
| Solid Hazardous | Contaminated gloves, weighing boats, paper towels. | "HAZARDOUS DEBRIS - TOXIC" | Hazardous Landfill / Incineration |
| Aqueous Waste | Only if <1% organic content and checked for pH. | "AQUEOUS WASTE - TOXIC" | Chemical Treatment Plant |
Critical Rule: Never mix this stream with non-halogenated solvents (e.g., Acetone, Methanol waste) if possible. Mixing creates a "Halogenated" classification for the entire volume, increasing disposal costs by 3-5x [6].
Emergency Response: Spills & Exposure[1][2][4]
Diagram 2: Spill Response Workflow
Follow this logic immediately upon release of material.
Figure 2: Immediate response workflow for spills. Note that "Major" spills outside the hood require evacuation due to respiratory risks.
Decontamination Procedure:
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or acetone on skin; this enhances absorption of the brominated compound.
-
Surface Decontamination: Absorb liquid spills with vermiculite or specific organic spill pads. Wash the area with a dilute surfactant solution (soapy water) followed by water.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyridine. Retrieved from [Link]
-
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Waste Disposal. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-bromopyridine derivatives. Retrieved from [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
